molecular formula C16H15F2N3O4S B12417617 (S)-Pantoprazole-d6

(S)-Pantoprazole-d6

Cat. No.: B12417617
M. Wt: 389.4 g/mol
InChI Key: IQPSEEYGBUAQFF-WQJMPOPSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Pantoprazole-d6 is a deuterium-labeled form of (S)-Pantoprazole, a stereoisomer of the well-established proton pump inhibitor (PPI) . This chemical is supplied with a purity of ≥98% and has a molecular formula of C16H9D6F2N3O4S and a molecular weight of 389.41 . It is provided as a solid for research purposes only and is not intended for human use. Deuterium-labeled compounds like this compound are primarily used as internal standards or tracers in mass spectrometry-based assays for the quantitative analysis of pantoprazole throughout the drug development process . The incorporation of deuterium, a stable heavy isotope of hydrogen, can potentially impact a drug's pharmacokinetic and metabolic characteristics, making it a valuable tool for studying drug absorption, distribution, metabolism, and excretion (ADME) . The mechanism of action for the parent compound, pantoprazole, involves the irreversible inhibition of the H+/K+ ATPase (the proton pump) in the gastric parietal cell . It is a substituted benzimidazole that accumulates in the acidic environment of the parietal cell, where it is activated to a sulfenamide derivative. This active form covalently binds to cysteine residues on the proton pump, leading to sustained inhibition of both basal and stimulated gastric acid secretion . This compound is for Research Use Only and is strictly not approved for use in humans, as a veterinary drug, or for any other diagnostic or therapeutic application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15F2N3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(S)-[3,4-bis(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1/i1D3,2D3

InChI Key

IQPSEEYGBUAQFF-WQJMPOPSSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H]

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Origin of Product

United States

Foundational & Exploratory

(S)-Pantoprazole-d6: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the analytical profile of (S)-Pantoprazole-d6, a deuterated isotopologue of (S)-Pantoprazole. This document is intended to serve as a comprehensive resource, consolidating key data and methodologies relevant to the quality control and research applications of this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for this compound, compiled from various commercial and technical sources.

Table 1: General Properties

PropertyValueSource
Chemical Name 2-(((3,4-Bis(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-5-(difluoromethoxy)-1H-benzo[d]imidazole[1][2]
CAS Number 922727-65-9[3][4]
Molecular Formula C₁₆H₉D₆F₂N₃O₄S[3]
Molecular Weight 389.41 g/mol [1]
Appearance Off-white to pale beige solid[5]
Solubility Soluble in DMSO[3]

Table 2: Analytical Specifications

ParameterSpecificationSource
Purity (by HPLC) ≥98%[5]
Isotopic Enrichment (d₆) No specific value available; generally reported as ≥99% for all deuterated forms (d₁-d₆)[3]
Chiral Purity (S-enantiomer) ≥99%[5]

Metabolic Pathway of Pantoprazole

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[6][7] A minor pathway is oxidation by CYP3A4 to form pantoprazole sulfone.[6][7] The metabolic fate of (S)-Pantoprazole is expected to be similar, although pharmacokinetic parameters may differ.

Pantoprazole Metabolism This compound This compound Demethylated Metabolite-d6 Demethylated Metabolite-d6 This compound->Demethylated Metabolite-d6 CYP2C19 (Major) Pantoprazole Sulfone-d6 Pantoprazole Sulfone-d6 This compound->Pantoprazole Sulfone-d6 CYP3A4 (Minor) Sulfated Metabolite-d6 Sulfated Metabolite-d6 Demethylated Metabolite-d6->Sulfated Metabolite-d6 Sulfotransferase

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These are based on established methods for pantoprazole and may require optimization for the specific deuterated enantiomer.

Purity and Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate (S)-Pantoprazole from its enantiomer (R-Pantoprazole) and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-RH, Chiralpak IE), is required for enantiomeric separation.[8][9][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact ratio and pH should be optimized for the specific column to achieve baseline separation of the enantiomers.[8][10]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[10]

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C, to ensure reproducibility.[10]

  • Detection: UV detection at a wavelength of approximately 290 nm is suitable for pantoprazole and its related substances.[5]

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as the mobile phase, at a known concentration.

  • Procedure: The prepared sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of (S)-Pantoprazole by the total area of all peaks. The chiral purity is determined by the relative peak areas of the (S) and (R) enantiomers.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the identity and determining the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI) is recommended for accurate mass measurement and isotopic distribution analysis.[11][12][13]

  • Sample Introduction: The sample can be introduced directly via infusion or through a liquid chromatography (LC) system.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode is typically used for pantoprazole.

    • Scan Range: The scan range should be set to include the expected m/z of the protonated molecule [M+H]⁺. For C₁₆H₉D₆F₂N₃O₄S, the expected m/z is approximately 390.1.

  • Procedure for Identity Confirmation: The accurate mass of the molecular ion is measured and compared to the theoretical exact mass. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.

  • Procedure for Isotopic Enrichment:

    • Acquire a high-resolution mass spectrum of the sample.

    • Identify the isotopic cluster corresponding to the molecular ion.

    • Measure the relative intensities of the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).

    • The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a compound with the specified level of deuterium incorporation.[11][13] Specialized software can be used for this deconvolution.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule and to verify the positions of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆, is used.

  • Procedure:

    • A solution of this compound is prepared in the chosen deuterated solvent.

    • A ¹H NMR spectrum is acquired.

    • The chemical shifts, splitting patterns, and integrals of the observed signals are compared to the expected spectrum for pantoprazole.

    • The absence or significant reduction in the intensity of the signals corresponding to the methoxy protons confirms the d₆ labeling at these positions.[14][15]

Analytical Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the comprehensive analysis of a batch of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation cluster_3 Final Report Sample Sample HPLC HPLC Sample->HPLC MS MS Sample->MS NMR NMR Sample->NMR Purity_Chirality Purity and Chiral Purity HPLC->Purity_Chirality Identity_Isotopic Identity and Isotopic Enrichment MS->Identity_Isotopic Structure Structural Confirmation NMR->Structure CoA Certificate of Analysis Purity_Chirality->CoA Identity_Isotopic->CoA Structure->CoA

Caption: General analytical workflow for this compound.

References

An In-depth Technical Guide on the Molecular Weight of (S)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular weight of (S)-Pantoprazole-d6, a deuterated isotopologue of (S)-Pantoprazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, the experimental protocols for its characterization, and the underlying principles of its design and function.

Executive Summary

(S)-Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion. The deuterated form, this compound, is of significant interest in pharmaceutical research, primarily for its use as an internal standard in pharmacokinetic studies and for its potential to exhibit an altered metabolic profile due to the deuterium kinetic isotope effect. This guide delves into the specifics of its molecular weight, the methodologies used for its determination, and the biochemical pathways it influences.

Molecular Weight Data

The incorporation of six deuterium atoms in place of hydrogen atoms in the methoxy groups of the pyridine ring results in a predictable increase in the molecular weight of this compound compared to its non-deuterated counterpart. The molecular weights of this compound and related compounds are summarized in the table below for easy comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Form
This compound C₁₆H₉D₆F₂N₃O₄S389.41Free Base[1][2]
(S)-PantoprazoleC₁₆H₁₅F₂N₃O₄S383.37Free Base
(S)-Pantoprazole Sodium SaltC₁₆H₁₄F₂N₃NaO₄S405.35Sodium Salt[3]
Pantoprazole SodiumC₁₆H₁₄F₂N₃NaO₄S405.4Sodium Salt[4]
Pantoprazole Sodium SesquihydrateC₁₆H₁₇F₂N₃NaO₅S424.4Sodium Salt Sesquihydrate[5]
(S)-Pantoprazole Sodium TrihydrateC₁₆H₂₀F₂N₃NaO₇S459.40Sodium Salt Trihydrate[6][7]

Experimental Protocols

The determination of the molecular weight of this compound and confirmation of its isotopic enrichment are typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry (MS) is the primary technique for accurately determining the molecular weight of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Protocol: Molecular Weight Determination by LC-MS/MS

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

  • Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system, typically a reversed-phase column (e.g., C18), to separate the analyte from any impurities. A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid)[8].

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in the positive ion mode is commonly used for pantoprazole and its analogues[8][9].

  • Mass Analysis: The ionized molecules are then guided into the mass analyzer. For initial molecular weight confirmation, a full scan analysis is performed to detect the protonated molecule, [M+H]⁺. For this compound, this would correspond to an m/z of approximately 390.4.

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure and fragmentation pattern, the precursor ion (m/z 390.4) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. The fragmentation pattern is compared to that of non-deuterated (S)-Pantoprazole to ensure the deuterium labels are in the expected positions. Common transitions monitored for pantoprazole include m/z 384.1 → 200.0[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

While MS confirms the overall mass, NMR spectroscopy is crucial for determining the specific locations and the extent of deuterium incorporation.

Protocol: ¹H and ²H NMR Analysis

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the methoxy protons on the pyridine ring confirms successful deuteration at these positions.

  • ²H NMR Spectroscopy: A ²H (deuterium) NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

  • Quantitative NMR (qNMR): qNMR techniques can be employed to determine the isotopic purity by comparing the integral of the residual proton signals at the deuterated sites to the integrals of other non-deuterated protons in the molecule[10].

Visualizations

The following diagrams illustrate the mechanism of action of pantoprazole, a typical experimental workflow for its deuterated analogue, and the logical relationship of the kinetic isotope effect.

pantoprazole_mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen pantoprazole_inactive Pantoprazole (Prodrug) acidic_canaliculus Acidic Canaliculus (H⁺ Environment) pantoprazole_inactive->acidic_canaliculus Accumulation pantoprazole_active Active Sulfenamide acidic_canaliculus->pantoprazole_active Activation cysteine_residue Cysteine Residues pantoprazole_active->cysteine_residue Covalent Bonding proton_pump H⁺/K⁺ ATPase (Proton Pump) inactivated_pump Inactivated Pump proton_pump->inactivated_pump Inhibition h_plus_secretion H⁺ Secretion proton_pump->h_plus_secretion Pumps H⁺ acid_reduction Gastric Acid Reduction inactivated_pump->acid_reduction Blocks Secretion

Caption: Mechanism of action of Pantoprazole in gastric parietal cells.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start_materials Starting Materials (with deuterated precursors) condensation Condensation Reaction start_materials->condensation oxidation Oxidation to Sulfoxide condensation->oxidation crude_product Crude this compound oxidation->crude_product chromatography Column Chromatography crude_product->chromatography lc_ms LC-MS/MS chromatography->lc_ms Molecular Weight nmr ¹H and ²H NMR chromatography->nmr Isotopic Enrichment hplc HPLC for Purity chromatography->hplc Chemical Purity final_product Pure this compound lc_ms->final_product nmr->final_product hplc->final_product

Caption: Experimental workflow for the synthesis and analysis of this compound.

kinetic_isotope_effect cluster_bond_strength Bond Strength cluster_metabolism Metabolic Cleavage cluster_pk_outcome Pharmacokinetic Outcome ch_bond C-H Bond cd_bond C-D Bond (Stronger) cd_cleavage C-D Cleavage Rate (kD) cd_bond->cd_cleavage ch_cleavage C-H Cleavage Rate (kH) ch_cleavage->cd_cleavage kH > kD slower_metabolism Slower Metabolism cd_cleavage->slower_metabolism increased_exposure Increased Drug Exposure (Higher AUC, Longer t½) slower_metabolism->increased_exposure

Caption: The deuterium kinetic isotope effect on drug metabolism.

References

A Technical Guide to (S)-Pantoprazole-d6: Suppliers, Pricing, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Pantoprazole-d6, a deuterated analog of (S)-Pantoprazole. The document is intended for researchers, scientists, and professionals in drug development who require information on sourcing this stable isotope-labeled compound, its pricing, and its application in experimental settings. This guide includes a summary of suppliers, detailed experimental protocols for its use as an internal standard, and a visual representation of the parent compound's signaling pathway.

Introduction to this compound

This compound is the deuterium-labeled form of (S)-Pantoprazole, the pharmacologically active S-enantiomer of Pantoprazole. Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] Deuterium-labeled compounds like this compound are invaluable in bioanalytical studies, particularly in pharmacokinetic and bioequivalence assessments, where they serve as ideal internal standards for quantification by mass spectrometry. The mass difference introduced by the deuterium atoms allows for clear differentiation between the internal standard and the unlabeled analyte, ensuring high accuracy and precision in these assays.[2][3]

Suppliers and Pricing

The availability and pricing of this compound can vary among suppliers. Below is a summary of known suppliers and available pricing information. Please note that prices are subject to change and it is recommended to request a formal quote from the suppliers for the most up-to-date information.

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesPrice (USD)Notes
MedChemExpress This compoundHY-144250S>98%InquireRequest a QuoteAlso offers Pantoprazole-d6.
Cayman Chemical Pantoprazole-d628483>99% deuterated forms (d1-d6)1 mg$485Distributed by Biomol and ChemicalBook.
AK Scientific, Inc. 2-[[3,4-Bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole3498DHInquire1 mg$638As listed on ChemicalBook.
Clearsynth Pantoprazole-d6CS-O-03310Inquire1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mgLogin to view priceRequires account to view pricing.
Veeprho Pantoprazole-D6DVE001054InquireInquireRequest a Quote
Simson Pharma Pantoprazole D6P020011InquireInquireRequest a QuoteAlso offers Pantoprazole D6 Sodium Salt.
Santa Cruz Biotechnology Pantoprazole-D7 Sodium Salt (D6 Major)sc-216961InquireInquireRequest a Quote
Pharmaffiliates Pantoprazole-d6PA STI 071391InquireInquireRequest a Quote

Disclaimer: The pricing information is based on publicly available data and may not be current. Please contact the suppliers directly for accurate quotes.

Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in the bioanalytical quantification of pantoprazole in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol adapted from published methodologies.[4][5][6]

Objective

To quantify the concentration of pantoprazole in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials and Reagents
  • Pantoprazole reference standard

  • This compound (or Pantoprazole-d6) internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Spike a known concentration of this compound working solution into each plasma sample (calibration standards, quality control samples, and unknown samples), except for the blank plasma.

  • Vortex the samples for 30 seconds.

  • Add acetonitrile (typically in a 2:1 or 3:1 ratio to the plasma volume) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) at 4°C.

  • Transfer the clear supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
HPLC Column C18 column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[5]
Mobile Phase Isocratic mixture of 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v)[5] or a gradient of methanol and 0.1% formic acid.[6]
Flow Rate 0.6 mL/min[5]
Column Temperature 40°C[6]
Injection Volume 5 µL[6]
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Pantoprazole: m/z 384.2 → 200.1[5]; this compound (as d3): m/z 387.1 → 203.1[5]
Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of pantoprazole to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to determine the best fit for the calibration curve.

  • Quantify the concentration of pantoprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Workflow Visualization

Mechanism of Action of Pantoprazole

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in the secretory canaliculi of gastric parietal cells.[4] The following diagram illustrates this signaling pathway.

Pantoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen cluster_interstitium Interstitium Pantoprazole_inactive Pantoprazole (Inactive Prodrug) Pantoprazole_active Active Sulfenamide Pantoprazole_inactive->Pantoprazole_active Acidic Environment (Secretory Canaliculi) Proton_Pump H+/K+-ATPase (Proton Pump) Pantoprazole_active->Proton_Pump Irreversible Covalent Binding (to Cysteine Residues) Pantoprazole_active->Proton_Pump H_ion H+ Proton_Pump->H_ion H+ Secretion Proton_Pump->H_ion K_ion_lumen K+ K_ion_lumen->Proton_Pump K+ Uptake K_ion_interstitium K+ Bioanalytical_Workflow start Start: Plasma Sample Collection is_spike Spike with this compound (IS) start->is_spike sample_prep Sample Preparation (Protein Precipitation) vortex_centrifuge Vortex & Centrifuge sample_prep->vortex_centrifuge is_spike->sample_prep supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Integration) lc_ms_analysis->data_processing calibration Calibration Curve Generation data_processing->calibration quantification Quantification of Pantoprazole calibration->quantification end End: Report Results quantification->end

References

Isotopic labeling of proton pump inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isotopic Labeling of Proton Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton Pump Inhibitors (PPIs) are a class of drugs that are widely used to treat acid-related disorders by potently inhibiting the gastric H⁺/K⁺-ATPase enzyme system.[1][2][3] Since the introduction of omeprazole, this class, which includes lansoprazole, pantoprazole, and esomeprazole, has become a cornerstone in the management of gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Isotopic labeling is a critical technique in pharmaceutical research and development, utilized to trace the metabolic fate of drugs or to strategically alter their pharmacokinetic properties.[4][5]

This technical guide provides a comprehensive overview of the isotopic labeling of PPIs, focusing on the synthesis, analysis, and application of labeled compounds. It details methodologies for deuterium, carbon-13, and nitrogen-15 labeling and presents quantitative data to support researchers in the field of drug development.

Core Concepts in Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms of a molecule with an isotope of that same element. In drug development, this is primarily done for two reasons:

  • Tracing and Quantification: Using heavy stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H) allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[4] Mass spectrometry can distinguish between the labeled and unlabeled compound, making it a powerful tool for quantitative analysis in complex biological matrices.[6][7]

  • Altering Pharmacokinetics (The Kinetic Isotope Effect): Replacing hydrogen with its heavier, stable isotope, deuterium (²H or D), can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond.[8][] This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile.[8][][10]

Isotopic Labeling Strategies for Proton Pump Inhibitors

The core structure of PPIs, featuring benzimidazole and pyridine rings, offers multiple sites for isotopic labeling. The choice of isotope and position depends on the intended application.

  • Deuterium (²H) Labeling: This is the most common strategy for modifying a PPI's pharmacokinetic profile. Deuteration of the methoxy groups, for example, can slow metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, which are heavily involved in PPI clearance.[11] This can lead to higher plasma concentrations and a longer duration of acid suppression.[12]

  • Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These stable isotopes are incorporated into the molecular backbone to serve as tracers for metabolic studies and for use as internal standards in quantitative mass spectrometry assays.[5][13][14] Unlike deuterium labeling, ¹³C and ¹⁵N do not significantly alter the drug's pharmacokinetic properties.

  • Radiolabeling (³H and ¹⁴C): Tritium (³H) and Carbon-14 (¹⁴C) are used in ADME studies due to the high sensitivity of detection.[4] These studies are essential for understanding the complete metabolic profile and excretion pathways of a new drug candidate.

Data Presentation: Labeled PPIs and Pharmacokinetic Parameters

Quantitative data is crucial for evaluating the success of isotopic labeling. The following tables summarize key data points for isotopically labeled PPIs and the typical pharmacokinetic profiles of standard PPIs for comparison.

Table 1: Examples of Commercially Available Isotopically Labeled PPIs

Compound Isotope(s) Isotopic Purity Chemical Formula Application
Omeprazole-d₃ Deuterium ≥99% deuterated forms (d₁-d₃); ≤1% d₀[15] C₁₇H₁₆D₃N₃O₃S[15] Internal standard for MS quantification[15]
Lansoprazole sulfone-d₄ Deuterium Not specified Not specified Research, H⁺/K⁺-ATPase inhibition studies[16]

| Lansoprazole sulfide-¹³C₆ | Carbon-13 | Not specified | C₁₀¹³C₆H₁₄F₃N₃OS[17] | Tracer for quantitation[17] |

Table 2: General Pharmacokinetic Parameters of Common Proton Pump Inhibitors (Non-Labeled)

PPI Oral Bioavailability Plasma Half-life (t½) Primary Metabolism
Omeprazole ~30-40% (first pass) ~1 hour[11] CYP2C19, CYP3A4[11]
Esomeprazole 89%[2] ~1.5 hours CYP2C19, CYP3A4[2]
Lansoprazole 80-90%[2] ~1.5 hours CYP2C19, CYP3A4[11]

| Pantoprazole | 77%[11] | ~1 hour[11] | CYP2C19, CYP3A4[11] |

Experimental Protocols & Methodologies

Detailed and precise experimental procedures are fundamental to the successful synthesis and analysis of isotopically labeled compounds.

General Workflow for Synthesis and Analysis

The synthesis of an isotopically labeled PPI generally follows the established routes for the unlabeled drug, but with the introduction of a labeled precursor at a key step. The workflow below illustrates this process.

G cluster_0 Synthesis Stage cluster_1 Analysis Stage start Select Labeled Precursor (e.g., ¹³C-Benzimidazole or D₃-Pyridine) step1 Condensation Reaction (Thioether Formation) start->step1 Step 1 step2 Oxidation Step (Formation of Sulfoxide) step1->step2 Step 2 step3 Purification (Crystallization / Chromatography) step2->step3 Step 3 analysis1 Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Isotopic Enrichment step3->analysis1 analysis2 Nuclear Magnetic Resonance (NMR) - Confirm Structure - Verify Label Position step3->analysis2 final_product Final Labeled PPI Compound analysis1->final_product analysis2->final_product

Caption: General workflow for the synthesis and analysis of an isotopically labeled PPI.

Methodology 1: Synthesis of Deuterated Omeprazole

This protocol is based on the principle of hydrogen-deuterium exchange on the benzimidazole ring of omeprazole in a deuterated solvent under basic conditions.

  • Materials: Omeprazole, sodium deuteroxide (NaOD), methanol-d₄ (MeOD), D₂O, NMR tubes, rotary evaporator.

  • Protocol:

    • Dissolve a known quantity of omeprazole in MeOD within an NMR tube.

    • Add one molar equivalent of NaOD to the solution to facilitate the deprotonation and subsequent exchange of protons on the benzimidazole ring.[18]

    • Monitor the reaction in situ using ¹H NMR. Observe the depletion of the signals corresponding to the methylene protons to track the progress of the H/D exchange.[18]

    • Selective deuteration can occur at different rates for the diastereotopic methylene protons.[18] Under neutral conditions in MeOD, no significant exchange is observed. The exchange is base-promoted.[18]

    • Once the desired level of deuteration is achieved (indicated by the disappearance of specific proton signals), neutralize the solution carefully if required.

    • Remove the deuterated solvent under reduced pressure using a rotary evaporator.

    • The resulting deuterated omeprazole can be re-dissolved in a suitable non-deuterated solvent for further use or analysis.

Methodology 2: Synthesis of ¹³C-Labeled Lansoprazole Precursor

This protocol outlines the general synthesis of the lansoprazole sulfide intermediate using a ¹³C-labeled benzimidazole core, based on common synthetic routes.[19]

  • Materials: ¹³C₆-2-mercaptobenzimidazole (labeled precursor), 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, sodium hydroxide, ethanol.

  • Protocol:

    • In a reaction vessel, dissolve the ¹³C₆-2-mercaptobenzimidazole in ethanol.

    • Add an aqueous solution of sodium hydroxide to the vessel and stir until the labeled benzimidazole is fully dissolved as its sodium salt.

    • In a separate vessel, dissolve the 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in ethanol.

    • Slowly add the pyridine solution to the benzimidazole solution at room temperature.

    • Stir the reaction mixture for several hours. The progress of the condensation reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product, Lansoprazole sulfide-¹³C₆, will precipitate from the solution.

    • Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.

    • This labeled sulfide intermediate can then be oxidized (e.g., using m-CPBA) in a subsequent step to yield the final ¹³C-labeled lansoprazole.

Methodology 3: Analysis by Mass Spectrometry

This protocol describes the general procedure for confirming the isotopic enrichment of a labeled PPI.

  • Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with Liquid Chromatography (LC-MS).[20]

  • Protocol:

    • Prepare a dilute solution of the synthesized labeled PPI in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Inject the sample into the LC-MS system. The LC method should be able to separate the analyte from any impurities.

    • Acquire mass spectra in full scan mode over a mass range that includes the expected molecular ions of both the labeled and any residual unlabeled compound.

    • Analyze the resulting spectrum. The mass difference between the labeled and unlabeled peaks should correspond to the number and type of isotopes incorporated. For example, a d₃-labeled compound should show a mass shift of approximately +3 Da compared to the d₀ version.

    • Calculate the isotopic enrichment by comparing the peak areas or intensities of the labeled species to the sum of all isotopic forms (e.g., d₀, d₁, d₂, d₃).[21]

Mechanism of Action and Visualization

PPIs are administered as inactive prodrugs.[1] They are absorbed systemically and accumulate in the acidic secretory canaliculi of gastric parietal cells. The highly acidic environment catalyzes their conversion into a reactive thiophilic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, irreversibly inactivating the pump.[1]

G PPI_Prodrug PPI (Inactive Prodrug) in Bloodstream Parietal_Cell Parietal Cell Accumulation PPI_Prodrug->Parietal_Cell Distribution Activation Acidic Canaliculus (pH < 2) Protonation Parietal_Cell->Activation Secretion Active_Form Active Sulfenamide Cation Activation->Active_Form Conversion Binding Covalent Disulfide Bond (with Cys residues) Active_Form->Binding Reaction Pump H⁺/K⁺-ATPase (Proton Pump) Pump->Binding Inhibition Inhibition of H⁺ Secretion (Increased Gastric pH) Binding->Inhibition Result

Caption: Mechanism of action for proton pump inhibitors from prodrug to pump inactivation.

Conclusion

Isotopic labeling is an indispensable tool in the research and development of proton pump inhibitors. Deuterium labeling offers a strategic approach to enhance pharmacokinetic profiles by leveraging the kinetic isotope effect, potentially leading to more effective therapies. Concurrently, stable isotope labeling with ¹³C and ¹⁵N, along with radiolabeling, provides the analytical foundation for crucial ADME, bioavailability, and quantitative metabolic studies. The methodologies and data presented in this guide serve as a technical resource for scientists aiming to synthesize, analyze, and apply isotopically labeled PPIs to advance pharmaceutical science.

References

(S)-Pantoprazole-d6: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the stability and storage conditions for (S)-Pantoprazole-d6. The information presented herein is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The stability profile and degradation pathways are primarily based on data available for the non-deuterated parent compound, pantoprazole, providing a strong predictive foundation for the behavior of its deuterated analog.

Overview of this compound

This compound is the deuterated form of (S)-Pantoprazole, a proton pump inhibitor used to suppress gastric acid secretion. The deuterium labeling on the methoxy groups makes it a valuable internal standard for pharmacokinetic and metabolic studies of pantoprazole, enabling precise quantification in biological matrices by mass spectrometry. Given its critical role in analytical and clinical research, understanding its stability is paramount.

Recommended Storage Conditions and Stability

Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound.

ParameterRecommended ConditionExpected Stability
Long-term Storage -20°C≥ 4 years[1]
Alternative Long-term Storage 2-8°CData not available, but considered suitable for shorter periods.[2]
Shipping Room temperature (for continental US)Stable for the duration of shipping.

Note: The stability data is primarily for the solid form of the compound. Stability in solution is significantly lower and dependent on the solvent and pH.

Degradation Pathways

Pantoprazole, and by extension this compound, is a substituted benzimidazole sulfoxide, a class of compounds known to be susceptible to degradation, particularly in acidic environments. The primary degradation pathways involve the transformation of the sulfoxide group.

The degradation of pantoprazole is pH-dependent, with increased degradation rates at lower pH.[3] Under acidic conditions, it undergoes a complex rearrangement to form the active sulfonamide, which then covalently binds to H+/K+-ATPase. However, in the absence of the enzyme, it can degrade into various products. The two major degradation products identified in forced degradation studies are the corresponding sulfide and sulfone derivatives.[4][5]

G cluster_degradation Pantoprazole Degradation Pathways S_Pantoprazole_d6 This compound (Sulfoxide) Sulfide_Impurity Sulfide Impurity S_Pantoprazole_d6->Sulfide_Impurity Reduction Sulfone_Impurity Sulfone Impurity S_Pantoprazole_d6->Sulfone_Impurity Oxidation

Caption: Major degradation pathways of Pantoprazole.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Based on studies conducted on pantoprazole, this compound is expected to degrade under similar stress conditions.

Stress ConditionExpected Outcome for this compound
Acidic Hydrolysis Significant degradation. The solution may turn yellow.
Alkaline Hydrolysis Relatively stable.[4]
Oxidative Stress Significant degradation, primarily forming the sulfone derivative.[4][5]
Thermal Stress Generally stable under dry heat conditions.[4]
Photolytic Stress Degradation observed upon exposure to UV light, especially in solution.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are adapted from validated methods for pantoprazole.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.

G cluster_workflow HPLC Method Workflow Sample Sample Preparation (this compound in diluent) Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (290 nm) Separation->Detection Analysis Data Analysis (Quantification of parent and degradation products) Detection->Analysis

Caption: Workflow for a stability-indicating HPLC method.

Chromatographic Conditions (Adapted from[4])

ParameterCondition
Column Hypersil ODS C18 (or equivalent), 5 µm, 250 x 4.6 mm
Mobile Phase Gradient elution with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Column Temperature Ambient
Injection Volume 20 µL
Diluent 0.1 M Sodium Hydroxide:Acetonitrile (50:50, v/v)[5]
Forced Degradation Study Protocol

This protocol outlines the conditions for performing a forced degradation study on this compound.

G cluster_forced_degradation Forced Degradation Experimental Workflow Drug_Substance This compound Stress_Conditions Exposure to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Drug_Substance->Stress_Conditions Sampling Sampling at Time Points Stress_Conditions->Sampling Analysis Analysis by Stability-Indicating HPLC Method Sampling->Analysis Characterization Characterization of Degradation Products (LC-MS) Analysis->Characterization

Caption: Experimental workflow for forced degradation studies.

Stress Conditions (Adapted from[4])

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Alkaline Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature. Collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) for a specified period (e.g., 24 hours). Also, reflux a solution of the compound.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light. A control sample should be kept in the dark.

Conclusion

This compound is a stable compound when stored under the recommended conditions, particularly in its solid form at low temperatures. However, it is susceptible to degradation under acidic and oxidative conditions, as well as upon exposure to light, especially when in solution. The degradation profile is expected to be analogous to that of pantoprazole, with the formation of sulfide and sulfone impurities being the primary degradation pathways. For researchers and drug development professionals, adherence to the recommended storage conditions and the use of validated stability-indicating analytical methods are essential for ensuring the quality and reliability of this compound in their studies.

References

Methodological & Application

Application Note: (S)-Pantoprazole-d6 as an Internal Standard in the Bioanalytical Quantification of Pantoprazole using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pantoprazole in biological matrices, employing (S)-Pantoprazole-d6 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in bioanalytical studies. This document provides comprehensive experimental protocols, method validation parameters, and a discussion of the underlying principles, making it a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction

Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[1] Accurate quantification of pantoprazole in biological samples such as plasma is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for such analyses due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and has a similar ionization efficiency but a different mass-to-charge ratio, is the gold standard for correcting analytical variability. This application note provides a detailed protocol for the use of this compound in the LC-MS/MS-based quantification of pantoprazole.

Principle of the Method

The method involves the extraction of pantoprazole and the this compound internal standard from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and widely used method for extracting pantoprazole from plasma samples.[2][3][4]

  • Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte concentration).

  • Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.[2][3][4]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject a defined volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography Conditions

The following conditions are a starting point and may require optimization based on the specific LC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[5][6]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 7.10)[5][6]
Mobile Phase B Acetonitrile[5][6]
Gradient Isocratic elution with 30:70 (v/v) of Mobile Phase A:Mobile Phase B[5][6]
Flow Rate 0.6 mL/min[5][6]
Column Temperature Ambient or 40°C
Injection Volume 5 - 20 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Pantoprazole) m/z 384.2 → 200.1[5]
MRM Transition (this compound) m/z 390.1 → 206.0 (representative for d6) or 387.1 → 203.1 (for d3)[5][6][7][8]
Collision Energy To be optimized for the specific instrument
Ion Source Temperature 500 - 550°C
Capillary Voltage 3.0 - 4.0 kV

Method Validation Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for pantoprazole using a deuterated internal standard. The data is compiled from various published studies.

Table 1: Linearity and Sensitivity
ParameterTypical ValueReference
Linearity Range 5 - 5000 ng/mL[2][3][4]
Correlation Coefficient (r²) > 0.99[5][6]
Lower Limit of Quantification (LLOQ) 5 ng/mL[2][3][4]
Table 2: Accuracy and Precision
QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low QC 1.13 - 5.361.76 - 12.6785.49 - 98.2[2][3][5][6]
Mid QC 0.79 - 4.20.91 - 13.992.19 - 97.9[2][3]
High QC < 15< 1585 - 115[2][3]
Table 3: Recovery
AnalyteExtraction MethodRecovery (%)Reference
PantoprazoleProtein Precipitation> 77.58[2][3][4]

Visualizations

Pantoprazole Mechanism of Action

Pantoprazole_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_drug_action Drug Action H+/K+ ATPase H+/K+ ATPase H_out H+ (Gastric Lumen) H+/K+ ATPase->H_out pumps H+ out K_in K+ H_in H+ K_out K+ K_out->H+/K+ ATPase pumps K+ in Pantoprazole Pantoprazole Active Sulfenamide Active Sulfenamide Pantoprazole->Active Sulfenamide Acidic Environment Active Sulfenamide->H+/K+ ATPase Irreversible Inhibition

Caption: Mechanism of action of Pantoprazole as a proton pump inhibitor.

LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow Plasma_Sample Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) Mass_Spectrometry->Data_Analysis

References

Application Notes and Protocols for the Quantitative Analysis of Pantoprazole Using (S)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of pantoprazole in biological matrices, specifically human plasma, using (S)-Pantoprazole-d6 as an internal standard. The method outlined is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies.

Introduction

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders. Accurate and reliable quantification of pantoprazole in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.

Experimental Protocols

This section details the materials and methods required for the quantitative analysis of pantoprazole.

Materials and Reagents
  • Pantoprazole sodium salt (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant, e.g., heparin or EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of pantoprazole and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration Curve Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentration levels.

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

2.4.1. Protein Precipitation (PPT)

This method is rapid and straightforward.

  • To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.4.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for a specific instrument.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Pantoprazole 384.1200.10.13020
This compound 390.1206.10.13020

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 4: Calibration Curve and Linearity

ParameterValue
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Weighting 1/x²

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC 3< 15< 1585 - 115
Medium QC 300< 15< 1585 - 115
High QC 1500< 15< 1585 - 115

Table 6: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Pantoprazole > 85> 85> 85
This compound > 85> 85> 85

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the quantitative analysis of pantoprazole.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction (C18 Cartridge) add_is->spe Method 2 centrifuge Centrifugation ppt->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Report Generation quantification->report

Caption: Experimental workflow for the quantitative analysis of pantoprazole.

logical_relationship cluster_analyte Analytes cluster_method Analytical Method cluster_parameters Key Parameters cluster_outcome Outcome pantoprazole Pantoprazole lcms LC-MS/MS pantoprazole->lcms is This compound is->lcms mrm MRM Transitions lcms->mrm rt Retention Time lcms->rt area Peak Area Ratio mrm->area rt->area concentration Plasma Concentration area->concentration

Caption: Logical relationships in the LC-MS/MS quantification of pantoprazole.

Application Notes and Protocols for a Bioequivalence Study of (S)-Pantoprazole Utilizing (S)-Pantoprazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for a bioequivalence study of a test formulation of (S)-Pantoprazole compared to a reference formulation. The protocol outlines the study design, subject selection, dosing, and bioanalytical methodology for the quantification of (S)-Pantoprazole in human plasma using (S)-Pantoprazole-d6 as an internal standard by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Study Design and Objectives

The primary objective of this study is to compare the rate and extent of absorption of a test formulation of (S)-Pantoprazole with a reference formulation in healthy adult subjects under fasting conditions. The study will be a single-dose, randomized, two-period, two-sequence, crossover design.

Key Pharmacokinetic Parameters to be Determined:

  • Cmax: Maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach maximum plasma concentration.

  • t1/2: Elimination half-life.

Bioequivalence will be concluded if the 90% confidence intervals (CI) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf fall within the acceptance range of 80.00% to 125.00%.[1][2]

Subject Selection and Study Conduct

A sufficient number of healthy adult male and/or female volunteers will be enrolled to ensure a statistically significant evaluation. All subjects will provide written informed consent before participation. The study will be conducted in accordance with Good Clinical Practice (GCP) and the principles of the Declaration of Helsinki.

Inclusion Criteria:

  • Healthy adults aged 18-45 years.

  • Body Mass Index (BMI) within a normal range.

  • Normal findings in medical history, physical examination, and clinical laboratory tests.

Exclusion Criteria:

  • History of clinically significant diseases.

  • Known hypersensitivity to pantoprazole or other proton pump inhibitors.

  • Use of any medication that could interfere with the study drug's pharmacokinetics.

  • Participation in another clinical trial within a specified period.

Dosing and Washout Period:

Subjects will receive a single oral dose of the test or reference (S)-Pantoprazole formulation with water after an overnight fast. A washout period of at least 7 days will separate the two dosing periods.[1]

Experimental Protocols

Biological Sample Collection

Blood samples will be collected in tubes containing an appropriate anticoagulant at predose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours). Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: (S)-Pantoprazole Quantification by LC-MS/MS
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

A validated LC-MS/MS method will be used for the quantification of (S)-Pantoprazole. The following are representative conditions and may be optimized.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 column (e.g., 4.6 x 50 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate (pH adjusted)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometric Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z)
(S)-Pantoprazole384.1200.1
This compound390.1206.0

Note: The mass transitions for this compound are based on a d6 labeled compound and may need to be confirmed based on the specific deuteration pattern of the internal standard used. A similar method for pantoprazole using a d3 labeled internal standard monitored the transition of m/z 387.1 to 203.1.[3]

Data Presentation

All quantitative data will be summarized in tables for clear comparison of the pharmacokinetic parameters between the test and reference formulations.

Table 2: Summary of Pharmacokinetic Parameters for (S)-Pantoprazole

Parameter (Unit) Test Formulation (Mean ± SD) Reference Formulation (Mean ± SD) Geometric Mean Ratio (90% CI)
Cmax (ng/mL)
AUC0-t (ngh/mL)
AUC0-inf (ngh/mL)
Tmax (h) (Median and Range)(Median and Range)N/A
t1/2 (h) N/A

Visualizations

Metabolic Pathway of Pantoprazole

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 system. The main metabolic pathway involves demethylation by CYP2C19, followed by sulfation. Another pathway includes oxidation by CYP3A4.[4]

Pantoprazole_Metabolism cluster_liver Hepatic Metabolism cluster_excretion Excretion Pantoprazole (S)-Pantoprazole Metabolite1 Desmethyl-Pantoprazole Pantoprazole->Metabolite1 CYP2C19 Metabolite2 Pantoprazole Sulfone Pantoprazole->Metabolite2 CYP3A4 Sulfate_Conjugate Sulfate Conjugate Metabolite1->Sulfate_Conjugate Sulfotransferase Feces Feces Metabolite2->Feces Urine Urine Sulfate_Conjugate->Urine

Caption: Metabolic pathway of (S)-Pantoprazole.

Experimental Workflow for Bioequivalence Study

The following diagram illustrates the key steps in the bioequivalence study, from subject enrollment to final data analysis.

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase A Subject Screening & Enrollment B Randomization A->B C Period 1: Dosing (Test or Reference) B->C D Serial Blood Sampling C->D E Washout Period D->E F Period 2: Dosing (Crossover) E->F G Serial Blood Sampling F->G H Plasma Sample Preparation (Protein Precipitation) G->H I LC-MS/MS Analysis of (S)-Pantoprazole H->I J Pharmacokinetic Parameter Calculation I->J K Statistical Analysis (90% CI) J->K L Bioequivalence Conclusion K->L

Caption: Experimental workflow of the bioequivalence study.

References

Application Note: High-Throughput Quantification of Pantoprazole in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pantoprazole in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, ensuring rapid and efficient sample cleanup. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated over a linear range of 5 to 5000 ng/mL and has demonstrated excellent accuracy, precision, and recovery. This high-throughput method is suitable for pharmacokinetic and bioequivalence studies of pantoprazole.

Introduction

Pantoprazole is a proton pump inhibitor that effectively reduces gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of pantoprazole in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of pantoprazole in human plasma, adaptable for high-throughput analysis in a research or drug development setting.

Experimental

Materials and Reagents
  • Pantoprazole reference standard

  • Omeprazole or Lansoprazole (as Internal Standard - IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of pantoprazole and the internal standard from human plasma.

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of plasma sample.

  • Spike with 10 µL of the internal standard working solution (e.g., omeprazole at a suitable concentration).

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase HPLC system.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 40:60, A:B)
Flow Rate 1.0 mL/min
Injection Volume 2 µL
Column Temperature 35 °C
Run Time 4.5 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Instrument dependent

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pantoprazole 384.1200.1[1]
Omeprazole (IS) 346.1198.0[1]

Method Validation

The method was validated according to established bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 5 to 6000 ng/mL for pantoprazole in human plasma.[1] A correlation coefficient (r²) of >0.99 was consistently achieved.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 4: Precision and Accuracy Data

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low < 6.5< 6.5Within ±7
Medium < 6.5< 6.5Within ±7
High < 6.5< 6.5Within ±7

Data synthesized from representative values found in the literature.[1]

Recovery

The extraction recovery of pantoprazole from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean extraction recovery was found to be greater than 98%.[1]

Stability

Pantoprazole was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.[1]

Experimental Workflow

Pantoprazole_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Human Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of pantoprazole in human plasma.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of pantoprazole in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies. The method has been successfully validated and meets the requirements for bioanalytical applications.

References

Application Notes and Protocols: (S)-Pantoprazole-d6 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pantoprazole, the pharmacologically active enantiomer of pantoprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The study of its metabolic fate is crucial for understanding its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. (S)-Pantoprazole-d6, a stable isotope-labeled form of (S)-pantoprazole, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard in bioanalytical methods, ensuring accurate quantification of the parent drug in complex biological matrices.[1][2] This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies.

Metabolic Pathways of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are:

  • Demethylation: This reaction is predominantly catalyzed by CYP2C19, leading to the formation of 4-hydroxypantoprazole, which is subsequently sulfated.[3][4][5]

  • Oxidation: CYP3A4 mediates the oxidation of pantoprazole to pantoprazole sulfone.[3][4]

The activity of CYP2C19 is subject to genetic polymorphism, which can lead to significant inter-individual variability in pantoprazole metabolism and clinical response.[6][7][8][9]

Pantoprazole_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (S)-Pantoprazole (S)-Pantoprazole 4-Hydroxypantoprazole 4-Hydroxypantoprazole (S)-Pantoprazole->4-Hydroxypantoprazole CYP2C19 (Demethylation) Pantoprazole Sulfone Pantoprazole Sulfone (S)-Pantoprazole->Pantoprazole Sulfone CYP3A4 (Oxidation) Sulfated Metabolite Sulfated Metabolite 4-Hydroxypantoprazole->Sulfated Metabolite Sulfotransferase

Metabolic pathway of (S)-Pantoprazole.

Application 1: Internal Standard for Bioanalytical Methods

The most common application of this compound is as an internal standard (IS) for the quantification of (S)-pantoprazole in biological samples (e.g., plasma, urine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.

Quantitative Data Summary

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of pantoprazole using a deuterated internal standard.

ParameterValueReference
Linear Range 5.00 - 10,000 ng/mL[10][11]
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[10][11]
Intra-day Precision < 10.0%[10][11]
Inter-day Precision < 10.0%[10][11]
Accuracy -5.6% to 0.6%[10][11]
Extraction Recovery > 77%[3]
Experimental Protocol: Quantification of (S)-Pantoprazole in Human Plasma

This protocol describes a typical LC-MS/MS method for the quantification of (S)-pantoprazole in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • (S)-Pantoprazole analytical standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of (S)-Pantoprazole in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare working solutions of (S)-Pantoprazole for calibration curve and quality control (QC) samples by serial dilution of the stock solution.

  • Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Chiralpak IE column or equivalent C18 column[10][11]

  • Mobile Phase: 10 mM ammonium acetate with 0.1% acetic acid in water:acetonitrile (28:72, v/v)[10][11]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • (S)-Pantoprazole: m/z 384.1 → 200.1[10][11]

    • This compound: m/z 390.1 → 206.0[10]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of (S)-Pantoprazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of (S)-Pantoprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Plasma_Sample Plasma Sample/ Calibration Standard/ QC Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

LC-MS/MS sample preparation workflow.

Application 2: In Vitro Metabolism Studies

This compound can also be used as a substrate in in vitro metabolism studies to investigate its metabolic stability and identify its metabolites. The deuterium labeling allows for the easy distinction of the parent compound and its metabolites from endogenous matrix components by mass spectrometry.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from an in vitro metabolic stability study of this compound in human liver microsomes.

Time (min)This compound Remaining (%)
0100
585
1560
3035
6010
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound in human liver microsomes.

1. Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard for quenching/analysis (e.g., a structurally unrelated compound)

2. Incubation Procedure:

  • Prepare a working solution of this compound in phosphate buffer.

  • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and this compound solution.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS as described in the previous protocol, monitoring for the parent this compound.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.

InVitro_Metabolism_Workflow Prepare_Incubation Prepare Incubation Mixture: This compound, HLM, Buffer Pre_warm Pre-warm to 37°C Prepare_Incubation->Pre_warm Initiate_Reaction Initiate Reaction with NADPH Regenerating System Pre_warm->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Time_Points Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate % Remaining, t½, and CLint Analyze->Data_Analysis

In vitro metabolic stability workflow.

Conclusion

This compound is an essential tool for the accurate and precise quantification of (S)-pantoprazole in biological matrices. Furthermore, its use as a substrate in in vitro metabolism studies facilitates the investigation of metabolic pathways and the determination of key pharmacokinetic parameters. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing (S)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pantoprazole is an enantiomer of pantoprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1] Like other PPIs, its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells, which is the final step in gastric acid secretion.[1][2] (S)-Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2C19 being the principal enzyme involved.[3] Understanding the metabolic profile and potential drug-drug interactions of (S)-Pantoprazole is crucial in drug development.

(S)-Pantoprazole-d6, a deuterated form of (S)-Pantoprazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays. Its use in high-throughput screening (HTS) is centered on enabling robust and accurate quantification in assays investigating factors that may alter the metabolism of (S)-Pantoprazole, such as the screening of compound libraries for potential CYP2C19 inhibitors.

These application notes provide a detailed protocol for a high-throughput screening assay to identify potential inhibitors of CYP2C19 using (S)-Pantoprazole as a substrate and this compound as an internal standard.

Signaling Pathway of Pantoprazole

Pantoprazole, upon absorption, is activated in the acidic environment of the gastric parietal cells. The activated form, a sulfenamide, covalently binds to cysteine residues on the H+/K+ ATPase, irreversibly inhibiting its function and thus blocking gastric acid secretion.[1][4]

cluster_blood Bloodstream cluster_parietal Parietal Cell Pantoprazole Pantoprazole Pantoprazole_cell Pantoprazole Pantoprazole->Pantoprazole_cell Diffusion Acidic_Canaliculus Acidic Canaliculus Pantoprazole_cell->Acidic_Canaliculus Accumulation Activated_Pantoprazole Sulfenamide Acidic_Canaliculus->Activated_Pantoprazole Activation (Low pH) Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Pantoprazole->Proton_Pump Covalent Binding (Inhibition) Lumen Gastric Lumen Proton_Pump->Lumen H+ Secretion H_ion H+ K_ion K+ K_ion->Proton_Pump K+ Uptake

Caption: Mechanism of Action of Pantoprazole.

High-Throughput Screening for CYP2C19 Inhibitors

This section outlines a high-throughput screening assay to identify compounds that inhibit the metabolism of (S)-Pantoprazole by CYP2C19. The assay measures the formation of the primary metabolite, 5-hydroxy-(S)-pantoprazole, using LC-MS/MS for detection. This compound is used as an internal standard to ensure accurate quantification.

Experimental Workflow

The experimental workflow for the HTS assay is depicted below. It involves incubation of the substrate with the enzyme and test compounds, followed by sample preparation and analysis.

cluster_workflow HTS Workflow for CYP2C19 Inhibition Start Assay Plate Preparation Incubation Incubation with Test Compounds, (S)-Pantoprazole, and CYP2C19 Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching IS_Addition Addition of Internal Standard (this compound) Quenching->IS_Addition Centrifugation Centrifugation IS_Addition->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Analysis LC-MS/MS Analysis Supernatant_Transfer->Analysis Data_Processing Data Processing and Hit Identification Analysis->Data_Processing End Hit Confirmation Data_Processing->End

Caption: HTS Experimental Workflow.
Experimental Protocol

1. Materials and Reagents:

  • Recombinant human CYP2C19 (e.g., in microsomes)

  • (S)-Pantoprazole (Substrate)

  • This compound (Internal Standard)

  • 5-hydroxy-(S)-pantoprazole (Metabolite standard)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound library (dissolved in DMSO)

  • Acetonitrile (ACN)

  • 96-well or 384-well microplates

  • LC-MS/MS system

2. Assay Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of (S)-Pantoprazole in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare working solutions of the NADPH regenerating system in potassium phosphate buffer.

    • Prepare a working solution of recombinant human CYP2C19 in potassium phosphate buffer.

  • Assay Plate Preparation:

    • To each well of a microplate, add the test compounds from the library at the desired final concentration (typically in a low microliter volume to minimize solvent effects). Include positive control (known CYP2C19 inhibitor, e.g., ticlopidine) and negative control (vehicle, e.g., DMSO) wells.

  • Incubation:

    • Add the CYP2C19 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding a mixture of (S)-Pantoprazole and the NADPH regenerating system to each well. The final concentration of (S)-Pantoprazole should be close to its Km for CYP2C19 to ensure assay sensitivity.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring linear metabolite formation.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile to each well. The acetonitrile will precipitate the proteins.

    • Add the internal standard, this compound, to each well.

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new microplate for analysis.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

    • Separate the analyte (5-hydroxy-(S)-pantoprazole), the parent compound ((S)-Pantoprazole), and the internal standard (this compound) using a suitable C18 column and a gradient elution program.

    • Detect and quantify the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Calculate the peak area ratio of the metabolite (5-hydroxy-(S)-pantoprazole) to the internal standard (this compound) for each well.

  • Determine the percent inhibition for each test compound relative to the vehicle control wells.

  • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

  • For confirmed hits, perform dose-response experiments to determine the IC50 value.

Data Presentation

The quantitative data from the HTS assay can be summarized in the following tables:

Table 1: LC-MS/MS Parameters for Analyte Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-hydroxy-(S)-pantoprazole400.1216.125
(S)-Pantoprazole384.1200.122
This compound390.1206.122

Table 2: HTS Assay Parameters

ParameterValue
Enzyme SourceRecombinant Human CYP2C19
Substrate(S)-Pantoprazole
Substrate Concentration10 µM (approx. Km)
Internal StandardThis compound
Internal Standard Conc.100 nM
Incubation Time20 minutes
Incubation Temperature37°C
Plate Format384-well
Test Compound Conc.10 µM
Positive ControlTiclopidine (1 µM)

Table 3: Example HTS Results

Compound ID% InhibitionHit ( >50% Inhibition)
Cmpd-00185.2Yes
Cmpd-00212.5No
Cmpd-0035.8No
Cmpd-00492.1Yes
Ticlopidine (Control)98.5Yes

Conclusion

The use of this compound as an internal standard is critical for the development of robust and reliable high-throughput screening assays to investigate the metabolism of (S)-Pantoprazole. The detailed protocol provided herein offers a framework for identifying potential CYP2C19 inhibitors, which is a crucial step in early drug discovery to assess the potential for drug-drug interactions. This approach ensures high accuracy and precision in a high-throughput format, facilitating the rapid screening of large compound libraries.

References

Application Notes: (S)-Pantoprazole-d6 for Therapeutic Drug Monitoring of Pantoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. Therapeutic Drug Monitoring (TDM) of pantoprazole can be crucial for optimizing treatment efficacy and minimizing potential adverse effects, particularly in specific patient populations. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification of drugs in biological matrices by mass spectrometry. (S)-Pantoprazole-d6 is an ideal internal standard for the quantification of pantoprazole in plasma samples due to its similar chemical and physical properties to the analyte, ensuring reliable correction for matrix effects and variations in sample processing. This document provides a detailed protocol and application notes for the use of this compound in the therapeutic drug monitoring of pantoprazole using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action of Pantoprazole

Pantoprazole exerts its pharmacological effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the gastric parietal cells. This inhibition is the final step in the pathway of gastric acid secretion, leading to a profound and prolonged reduction of stomach acid.

pantoprazole_mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Pantoprazole Pantoprazole Activated_Pantoprazole Activated_Pantoprazole Pantoprazole->Activated_Pantoprazole Acidic Environment H_K_ATPase H+/K+-ATPase (Proton Pump) Activated_Pantoprazole->H_K_ATPase Irreversible Inhibition H_ion_out H+ H_K_ATPase->H_ion_out H+ Secretion K_ion_in K+ K_ion_in->H_K_ATPase K+ Uptake Gastric_Acid Gastric Acid (HCl)

Mechanism of action of pantoprazole.

Experimental Protocol: Quantification of Pantoprazole in Human Plasma using this compound by LC-MS/MS

This protocol is based on established methods for the bioanalysis of pantoprazole in human plasma.[1][2][3]

Materials and Reagents
  • Pantoprazole reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates or microcentrifuge tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of pantoprazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of the this compound working solution (IS) to each sample, except for the blank matrix samples.

  • Add 150 µL of acetonitrile to each well/tube to precipitate the plasma proteins.

  • Vortex the plate/tubes for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical conditions and may require optimization for your specific instrumentation.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water or 10 mM Ammonium Acetate
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
GradientIsocratic or a shallow gradient optimized for peak shape and run time.

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition Pantoprazolem/z 384.2 → 200.1[3]
MRM Transition this compoundPredicted: m/z 390.2 → 206.1 (based on a 6 Da mass shift from the unlabeled drug)
Dwell Time200 ms
Collision Energy (CE)Optimize for maximum signal intensity for each transition.
Declustering Potential (DP)Optimize for maximum signal intensity for each transition.

Experimental Workflow

TDM_Workflow Sample_Collection Plasma Sample Collection Spiking Spike with this compound (IS) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

References

Application Notes and Protocols for (S)-Pantoprazole-d6 in Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It achieves this by irreversibly binding to the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells[1][2][3]. This specific mechanism of action makes it a valuable tool for studying acid-related gastrointestinal diseases in preclinical models. The deuterated form, (S)-Pantoprazole-d6, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar chemical properties and distinct mass-to-charge ratio[4]. Furthermore, the inclusion of deuterium can potentially alter the metabolic profile of the molecule due to the kinetic isotope effect, where the cleavage of a carbon-deuterium bond is slower than a carbon-hydrogen bond, which can be a subject of investigation in metabolic studies[5][6][7].

These application notes provide detailed protocols for the use of this compound in preclinical trials, covering pharmacokinetic, pharmacodynamic, and toxicological assessments in rodent models.

Physicochemical Properties

PropertyValueReference
Formal Name 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[4]
CAS Number 922727-65-9[4]
Molecular Formula C16H9D6F2N3O4S[4]
Formula Weight 389.4 g/mol [4]
Purity ≥99% deuterated forms (d1-d6)[4]
Formulation A solid[4]
Solubility Soluble in DMSO[4]

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Animal Models: Male/Female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

Administration Routes:

  • Oral (PO) Administration (Gavage):

    • Fast animals overnight with free access to water.

    • Prepare the dosing solution of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated based on the desired dose and a maximum dosing volume of 10 mL/kg for rats and mice[8][9].

    • Accurately weigh each animal to determine the exact volume to be administered.

    • Gently restrain the animal, ensuring the head and body are aligned vertically to straighten the esophagus[10].

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and mark the needle[8][11].

    • Insert the ball-tipped gavage needle into the mouth, advancing it gently along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced[10][12]. Do not force the needle.

    • Administer the solution slowly and smoothly[10].

    • Withdraw the needle in the same angle it was inserted and return the animal to its cage.

    • Monitor the animal for any signs of distress[8].

  • Intravenous (IV) Administration (Tail Vein Injection):

    • Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline, pH adjusted if necessary). The injection volume should not exceed 5 mL/kg for a bolus injection in mice[13].

    • Warm the animal's tail using a heat lamp or warm water (30-35°C) to induce vasodilation of the lateral tail veins[14][15].

    • Place the animal in a restraining device[14].

    • Clean the tail with 70% alcohol[16].

    • Using a 27-30 gauge needle for mice or a 25-27 gauge needle for rats, insert the needle into one of the lateral tail veins at a shallow angle, with the bevel facing up[13][17].

    • Inject the solution slowly. If resistance is felt or a blister forms, the needle is not in the vein and should be repositioned[17].

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding[15].

    • Return the animal to its cage and monitor for any adverse reactions.

Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Sample Analysis (LC-MS/MS):

  • Sample Preparation:

    • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a different deuterated analog or a structurally similar compound). Vortex and centrifuge to precipitate proteins[18].

    • Liquid-Liquid Extraction: To 100 µL of plasma, add an internal standard and extract with a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v). Vortex and centrifuge. Evaporate the organic layer and reconstitute in the mobile phase[19][20].

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)[19].

    • Mobile Phase: A gradient of acetonitrile and 4 mM ammonium acetate with 0.05% formic acid[19].

    • Flow Rate: 0.6 mL/min[19].

    • Injection Volume: 7 µL[19].

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The transition will be shifted by +6 m/z compared to the non-deuterated form. For example, if pantoprazole is m/z 384.1 → 200.0[18], this compound would be approximately m/z 390.1 → 206.0 (exact masses may vary).

      • Internal Standard: Monitor the specific transition for the chosen internal standard.

Pharmacokinetic Parameters:

Calculate the following pharmacokinetic parameters using non-compartmental analysis:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

Pharmacodynamic (PD) Studies

Objective: To evaluate the effect of this compound on gastric acid secretion in a rodent model.

Model: Pylorus-ligated rat model.

Procedure:

  • Fast male Sprague-Dawley rats for 24 hours with free access to water.

  • Administer this compound or vehicle via the desired route (PO or IV) as described in the PK protocol.

  • One hour after drug administration, anesthetize the rats (e.g., with isoflurane).

  • Perform a midline abdominal incision and ligate the pylorus.

  • Close the abdominal incision.

  • Four hours after pylorus ligation, euthanize the animals and collect the gastric contents.

  • Centrifuge the gastric contents and measure the volume of the supernatant.

  • Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.

  • The percentage inhibition of acid secretion can be calculated relative to the vehicle-treated control group.

Toxicology Studies

Objective: To assess the acute and sub-acute toxicity of this compound.

Acute Toxicity Study (LD50 Determination):

  • Use groups of at least 5 male and 5 female rodents per dose level.

  • Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Observe the animals for mortality and clinical signs of toxicity (e.g., changes in behavior, posture, respiration) for up to 14 days[21].

  • Perform necropsies on all animals.

  • Calculate the LD50 value using appropriate statistical methods.

Sub-acute Toxicity Study (e.g., 30-day study):

  • Use groups of rodents (e.g., 10 per sex per group).

  • Administer this compound daily for 30 consecutive days at multiple dose levels (e.g., low, mid, high) and a vehicle control[22].

  • Monitor animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.

  • At the end of the treatment period (and a recovery period for satellite groups), collect blood for hematology and clinical chemistry analysis.

  • Conduct a full necropsy and collect organs for histopathological examination.

Data Presentation

Table 1: Pharmacokinetic Parameters of (S)-Pantoprazole in Rats (Example Data)

ParameterOral Administration (10 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL) 1500 ± 2503000 ± 400
Tmax (h) 1.5 ± 0.50.1 ± 0.05
AUC (0-t) (ng*h/mL) 6000 ± 8004500 ± 600
t1/2 (h) 2.0 ± 0.31.8 ± 0.2
Bioavailability (%) ~70-

Table 2: Acute Oral Toxicity of Pantoprazole in Rodents

SpeciesSexLD50 (mg/kg)Reference
RatMale360 (thiol metabolite)[21]
RatFemale340 (thiol metabolite)[21]
MouseMale & Female> 1000[21]

Table 3: Sub-acute Intravenous Toxicity Findings for S-(-)-Pantoprazole Sodium in Rats (80 mg/kg/day for 30 days)

ObservationFindingReference
Clinical Signs Shortness of breath, unsteady gait, lying motionless[22]
Clinical Chemistry Reversible changes in total cholesterol, sodium, and chloride levels[22]
Histopathology Reversible damage to the liver[22]

Visualizations

experimental_workflow cluster_pk Pharmacokinetic (PK) Study cluster_pd Pharmacodynamic (PD) Study cluster_tox Toxicology Study pk_admin Drug Administration (PO or IV) pk_blood Serial Blood Sampling pk_admin->pk_blood pk_plasma Plasma Separation pk_blood->pk_plasma pk_analysis LC-MS/MS Analysis pk_plasma->pk_analysis pk_params PK Parameter Calculation pk_analysis->pk_params pd_admin Drug Administration pd_ligation Pylorus Ligation pd_admin->pd_ligation pd_collection Gastric Content Collection pd_ligation->pd_collection pd_analysis Acid Output Titration pd_collection->pd_analysis pd_inhibition Calculate % Inhibition pd_analysis->pd_inhibition tox_admin Single or Repeated Dosing tox_observe Clinical Observation tox_admin->tox_observe tox_samples Blood & Tissue Collection tox_observe->tox_samples tox_analysis Hematology, Clinical Chem, Histopathology tox_samples->tox_analysis tox_eval Toxicity Evaluation tox_analysis->tox_eval

Figure 1: Preclinical Experimental Workflow for this compound.

signaling_pathway cluster_cell Gastric Parietal Cell gastrin_r Gastrin Receptor ca2 ↑ Ca2+ gastrin_r->ca2 ach_r Muscarinic M3 Receptor ach_r->ca2 histamine_r Histamine H2 Receptor camp ↑ cAMP histamine_r->camp pkc Protein Kinase C ca2->pkc pka Protein Kinase A camp->pka proton_pump H+/K+ ATPase (Proton Pump) pkc->proton_pump activation pka->proton_pump activation acid_secretion Gastric Acid Secretion (H+) proton_pump->acid_secretion pantoprazole This compound pantoprazole->proton_pump irreversible inhibition gastrin Gastrin gastrin->gastrin_r ach Acetylcholine ach->ach_r histamine Histamine histamine->histamine_r

Figure 2: Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Pantoprazole and (S)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of pantoprazole and its deuterated enantiomer, (S)-Pantoprazole-d6.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of pantoprazole enantiomers.

Question: Why am I observing poor or no separation between the pantoprazole enantiomers?

Answer:

Poor or no enantiomeric separation can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Column Selection: The choice of chiral stationary phase (CSP) is critical for separating pantoprazole enantiomers. Polysaccharide-based columns are frequently used for this purpose.[1][2]

    • Recommended Columns: Chiralcel® OJ-R, Chiralcel® OZ-RH, Chiralpak® IA, and Chiralpak® IE have demonstrated successful separation of pantoprazole enantiomers.[1][3][4] Another effective option is a teicoplanin aglycone-based stationary phase, such as Chirobiotic™ TAG.[1]

  • Optimize Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.

    • Organic Modifier: Acetonitrile often provides better resolution for pantoprazole enantiomers compared to methanol.[4][5]

    • Aqueous Phase: The pH and ionic strength of the aqueous component are crucial. Mixtures of acetonitrile and aqueous buffers like ammonium acetate or sodium perchlorate are commonly used.[1][6] The addition of a small percentage of an acid, like formic acid, can improve peak shape and mass spectrometry response.[4][5]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Lower flow rates can sometimes enhance resolution. A typical starting point is between 0.5 and 1.0 mL/min.[1][7]

    • Temperature: Temperature affects the interaction between the analytes and the CSP. Optimization, often at a lower temperature (e.g., 10°C), can improve resolution.[1]

Question: My peaks are tailing. How can I improve peak shape?

Answer:

Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.

  • Mobile Phase Additives: The addition of a competing base or acid to the mobile phase can mitigate peak tailing. For example, adding a small amount of an acidic modifier like formic acid can improve peak symmetry.[4][5]

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Column Contamination: Contamination of the column with strongly retained compounds can lead to active sites that cause tailing. Flushing the column with a strong solvent may help.

Question: I am experiencing inconsistent retention times. What could be the cause?

Answer:

Fluctuations in retention times can point to issues with the HPLC system or the mobile phase preparation.

  • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifting retention times. Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a buffer, verify its pH.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pulsations in the pump can cause retention time variability.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[1]

Question: I am concerned about the stability of pantoprazole during analysis. Can it degrade or undergo chiral inversion?

Answer:

Pantoprazole is known to be unstable under certain conditions.[8][9]

  • Acidic Conditions: Pantoprazole degrades significantly in acidic environments.[8][9]

  • Oxidative Stress: The molecule is susceptible to oxidation.[8]

  • Photolytic Stress: Exposure to light can also cause degradation.[8][10]

  • Chiral Inversion: While some studies report no chiral inversion during sample storage and analysis, it is a potential concern for sulfoxide drugs.[4][11][12] It is crucial to evaluate the stability of the enantiomers under your specific analytical conditions.[4]

To minimize degradation, prepare samples fresh and protect them from light. If storing samples, do so at low temperatures (e.g., -80°C).[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended chiral stationary phases for separating pantoprazole and this compound?

A1: Several polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) have been successfully used. Commonly reported CSPs include:

  • Cellulose-based: Chiralcel® OJ-R, Chiralcel® OD-R[6][13]

  • Amylose-based: Chiralpak® IA, Chiralpak® IE[3][12]

  • Cellulose-based (reversed-phase): Chiralcel® OZ-RH[4][5]

  • Macrocyclic glycopeptide-based: Chirobiotic™ TAG (teicoplanin aglycone)[1]

Q2: What is a typical starting mobile phase for method development?

A2: A good starting point for reversed-phase chiral separation of pantoprazole is a mixture of acetonitrile and an aqueous buffer. For example, a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v) has been shown to be effective.[4][5] Another option is a mixture of methanol and 20mM ammonium acetate (60:40, v/v).[1]

Q3: What detection wavelength should I use for pantoprazole?

A3: Pantoprazole has a strong UV absorbance. A detection wavelength of around 290 nm is commonly used.[6][7]

Q4: Is it necessary to use a deuterated internal standard like this compound?

A4: While not strictly necessary for achieving separation, using a stable isotope-labeled internal standard such as this compound is highly recommended for quantitative analysis, especially when using mass spectrometry detection (LC-MS/MS). It helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.[11]

Q5: Can I use the same method for both HPLC-UV and LC-MS/MS analysis?

A5: Methods developed for HPLC-UV can often be adapted for LC-MS/MS. However, you may need to replace non-volatile mobile phase additives (e.g., sodium perchlorate) with volatile ones (e.g., ammonium acetate or formic acid) to ensure compatibility with the mass spectrometer.[4][11]

Data Presentation

Table 1: Reported Chromatographic Conditions for Pantoprazole Enantiomer Separation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
Chirobiotic™ TAGMethanol / 20mM Ammonium Acetate (60:40, v/v)0.610UV[1]
Chiralpak® IEAcetonitrile / 0.1% Formic Acid in Water (70:30, v/v)0.9Not SpecifiedMS/MS[3]
Chiralcel® OZ-RHAcetonitrile / 0.1% Formic Acid in Water (40:60, v/v)0.8Not SpecifiedMS/MS[4][5]
Chiralcel® OJ-RAcetonitrile / 50mM Sodium Perchlorate0.5Not SpecifiedUV (290 nm)[6]
Chiralcel® OD-RHWater / Acetonitrile0.6 - 1.025UV (292 nm)[7]
Chiralpak® ICAcetonitrile / 10mM Ammonium Acetate with 0.2% Acetic Acid (50:50, v/v)Not SpecifiedNot SpecifiedMS/MS[11]

Experimental Protocols

Protocol 1: Chiral Separation using Chirobiotic™ TAG Column (HPLC-UV)

This protocol is based on the method described by Papp et al.[1]

  • Chromatographic System: HPLC system with UV detector.

  • Column: Chirobiotic™ TAG, 5 µm.

  • Mobile Phase: Prepare a mixture of methanol and 20mM ammonium acetate in a 60:40 (v/v) ratio.

  • Flow Rate: Set the flow rate to 0.6 mL/min.

  • Column Temperature: Maintain the column temperature at 10°C.

  • Detection: Monitor the eluent at a suitable UV wavelength (e.g., 290 nm).

  • Sample Preparation: Dissolve the pantoprazole sample in the mobile phase.

  • Injection Volume: Inject an appropriate volume (e.g., 20 µL).

Protocol 2: Chiral Separation using Chiralcel® OZ-RH Column (LC-MS/MS)

This protocol is based on the method described by Li et al.[4][5]

  • Chromatographic System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Chiralcel® OZ-RH, 5 µm.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and 0.1% formic acid in water in a 40:60 (v/v) ratio.

  • Flow Rate: Set the flow rate to 0.8 mL/min.

  • Detection: Use multiple reaction monitoring (MRM) mode for detection. Monitor the precursor-to-product ion transitions for pantoprazole (e.g., m/z 384.1 → 200.0) and this compound.[5]

  • Sample Preparation: Perform a protein precipitation extraction of plasma samples using acetonitrile.

  • Injection Volume: Inject a small volume (e.g., 5-10 µL).

Visualizations

TroubleshootingWorkflow start Start: Poor or No Enantiomeric Separation check_column Verify Chiral Stationary Phase (CSP) start->check_column is_csp_correct Is CSP appropriate for Pantoprazole? check_column->is_csp_correct optimize_mp Optimize Mobile Phase (Organic Modifier, Aqueous Phase, pH) is_csp_correct->optimize_mp Yes select_new_column Select a Recommended CSP (e.g., Chiralcel, Chiralpak) is_csp_correct->select_new_column No is_separation_improved Is Separation Improved? optimize_mp->is_separation_improved is_separation_improved->optimize_mp No, re-optimize adjust_conditions Adjust Flow Rate and Column Temperature is_separation_improved->adjust_conditions Yes is_baseline_separation Baseline Separation Achieved? adjust_conditions->is_baseline_separation end_success Successful Separation is_baseline_separation->end_success Yes consult_literature Consult Further Literature or Technical Support is_baseline_separation->consult_literature No select_new_column->check_column

Caption: Troubleshooting workflow for poor enantiomeric separation.

ExperimentalWorkflow sample_prep Sample Preparation (Dissolve in Mobile Phase or Protein Precipitation) injection Inject Sample sample_prep->injection hplc_system HPLC System with Chiral Column hplc_system->injection mobile_phase Mobile Phase Preparation (e.g., Acetonitrile/Buffer) mobile_phase->hplc_system separation Chromatographic Separation (Isocratic Elution) injection->separation detection Detection (UV or MS/MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

References

Improving sensitivity of pantoprazole quantification with (S)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using (S)-Pantoprazole-d6 to improve the sensitivity of pantoprazole quantification.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for pantoprazole quantification?

A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis by LC-MS/MS.[1][2][3][4] It offers several advantages over using other structurally similar molecules as internal standards:

  • Compensates for Matrix Effects: this compound co-elutes with the unlabeled pantoprazole, experiencing similar ionization suppression or enhancement, which helps to correct for variability introduced by the sample matrix.[5][6][7]

  • Accounts for Extraction Variability: As it behaves almost identically to the analyte during sample preparation, it accurately reflects any loss of analyte during the extraction process.

  • Improves Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantification are significantly improved.

Q2: What is the typical stability of pantoprazole in biological samples and prepared solutions?

A2: Pantoprazole's stability is pH-dependent. It is a proton pump inhibitor that is unstable in acidic solutions but shows stability at neutral or alkaline pH.[8] The rate of degradation increases with decreasing pH.[8] For prepared solutions, pantoprazole at 4 mg/mL in 0.9% sodium chloride is stable for 3 days at room temperature (20°C to 25°C) in glass vials and for 28 days when refrigerated (2°C to 8°C) in polypropylene syringes.[9][10][11] When diluted in 5% dextrose in water (D5W) to 0.4 mg/mL, it is stable for 2 days at room temperature or 14 days refrigerated.[9][10] In 0.9% sodium chloride (NS), it is stable for 3 days at room temperature or 28 days refrigerated at concentrations of 0.4 and 0.8 mg/mL.[9][10]

Q3: What are the common mass transitions (MRM) for pantoprazole and this compound?

A3: For pantoprazole, a common transition monitored in positive ion electrospray ionization (ESI) mode is m/z 384.1 → 200.0.[12][13] For the deuterated internal standard, this compound, the expected precursor ion would be approximately m/z 390.4, considering the addition of 6 daltons from the deuterium atoms. The product ion would likely remain the same at m/z 200.0, as the deuterium labels are on the methoxy groups which are not part of this specific fragment.

Troubleshooting Guide

Issue 1: Poor Sensitivity or High Limit of Quantification (LOQ)

Possible Cause Troubleshooting Step
Suboptimal Ionization Ensure the mobile phase contains an appropriate additive to promote ionization. For positive ESI mode, adding a small amount of formic acid (e.g., 0.1%) can improve the signal.[14][15]
Matrix Effects Matrix components can suppress the ionization of the analyte.[5][6] Improve sample clean-up by using techniques like solid-phase extraction (SPE) instead of simple protein precipitation. Also, ensure chromatographic separation of pantoprazole from phospholipids.
Inefficient Extraction The chosen extraction method may have low recovery. Evaluate different extraction solvents or SPE cartridges to optimize the recovery of pantoprazole. A liquid-liquid extraction with diethyl ether and dichloromethane (70:30, v/v) has been shown to be effective.[16][17]
Incorrect MS/MS Parameters Optimize the collision energy and other MS/MS parameters for the specific instrument being used to ensure maximum fragmentation and signal intensity for the selected transitions.

Issue 2: High Variability in Results (Poor Precision)

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting and solvent volumes during the extraction process. Automating the sample preparation can reduce variability.
Matrix Effects The use of a stable isotope-labeled internal standard like this compound is the best way to mitigate variability caused by matrix effects.[2]
Analyte Instability Pantoprazole is unstable in acidic conditions.[8] Ensure that the pH of the sample and processing solutions is maintained in a neutral to alkaline range. Keep samples on ice or at reduced temperatures during processing.
LC System Issues Check for leaks, inconsistent pump flow, or issues with the autosampler that could lead to variable injection volumes.

Issue 3: Inaccurate Results

Possible Cause Troubleshooting Step
Improper Calibration Curve Ensure the calibration standards are prepared correctly and cover the expected concentration range of the samples. Use a weighting factor (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range.
Interference from Metabolites Check for co-eluting metabolites that may have the same mass transition as pantoprazole. Adjust the chromatography to separate the analyte from any interfering peaks.
Degradation of Stock Solutions Pantoprazole solutions can degrade over time. Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature.[9][10][11]
Cross-Contamination Ensure there is no carryover between samples by injecting a blank solvent after a high-concentration sample.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold methanol to precipitate proteins.[12][13]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Parameters
Parameter Value
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water[14]
Mobile Phase B Acetonitrile[14]
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Pantoprazole) 384.1 → 200.0[12][13]
MRM Transition (this compound) 390.4 → 200.0 (Example, verify on instrument)

Quantitative Data Summary

Parameter Value Reference
Linearity Range 5 - 5000 ng/mL[12][13]
Lower Limit of Quantification (LLOQ) 5 ng/mL[12][13]
Intra-day Precision (%CV) 0.79 - 5.36%[12]
Inter-day Precision (%CV) 0.91 - 12.67%[12]
Extraction Recovery > 77.58%[12][13]

Visualizations

Pantoprazole_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for pantoprazole quantification.

References

Common pitfalls when using deuterated internal standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.

Troubleshooting Guide: Inaccurate Quantification

1. Is your deuterated internal standard co-eluting with your analyte?

  • Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2][3] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][4]

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.

    • Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[1]

    • Alternative Isotopes: If chromatographic separation persists and causes issues, consider using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[1][5]

2. Have you confirmed the isotopic and chemical purity of your deuterated standard?

  • Problem: The presence of the non-deuterated analyte (D0) as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration. For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[6]

  • Solution:

    • Purity Assessment: Verify the isotopic and chemical purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[7][8][9]

    • Supplier Documentation: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.

3. Could isotopic exchange be occurring?

  • Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[5] This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[10]

  • Solution:

    • Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[10]

    • Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the non-labeled compound. A 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.

Issue 2: Signal Intensity of the Internal Standard is Unstable

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.

Troubleshooting Guide: Unstable Internal Standard Signal

1. Are you experiencing differential matrix effects?

  • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[4][11][12] This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.

  • Solution:

    • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.

    • Sample Preparation: Improve your sample clean-up procedure to remove interfering matrix components.

    • Dilution: Dilute the sample to reduce the concentration of matrix components.

2. Is your deuterated label stable under your experimental conditions?

  • Problem: The stability of the deuterium label is critical. Labels can be lost during sample preparation, especially under harsh pH or temperature conditions.[5]

  • Solution:

    • Review Label Position: Confirm that the deuterium atoms are not on exchangeable sites.[10]

    • Method Conditions: Avoid storing deuterated compounds in acidic or basic solutions for extended periods.[13]

Quantitative Data Summary

ParameterRecommendationRationale
Isotopic Purity ≥98%To minimize the contribution of the non-deuterated impurity to the analyte signal.[6]
Chemical Purity >99%To ensure that the standard is free from other interfering compounds.[6]
Number of Deuterium Atoms Typically 2 to 10To provide a sufficient mass shift for detection without significantly altering the molecule's physicochemical properties.[6]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the isotopic purity of a deuterated internal standard.

  • Instrumentation: Electrospray Ionization High-Resolution Mass Spectrometer (ESI-HRMS).[7]

  • Methodology:

    • Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.

    • Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).

    • Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).

    • Calculate the isotopic purity by comparing the relative abundance of the desired deuterated isotopologue to the sum of all isotopologue abundances.[7]

Protocol 2: Evaluation of H/D Back-Exchange
  • Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.

  • Methodology:

    • Prepare two sets of samples:

      • Set A (Control): Spike the deuterated internal standard into a neat solvent.

      • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

    • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

    • Process the samples using your established extraction procedure.

    • Analyze the samples by LC-MS/MS.

    • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.

Visualizations

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Dilute Solution of Deuterated Standard analysis Infuse into HRMS prep->analysis acquire Acquire Full Scan Mass Spectrum analysis->acquire identify Identify Isotopologue Signals (D0 to Dn) acquire->identify calculate Calculate Relative Abundances identify->calculate result Determine Isotopic Purity calculate->result

Workflow for assessing the isotopic purity of a deuterated internal standard.

Troubleshooting_Logic cluster_check1 Chromatography Check cluster_check2 Standard Integrity Check cluster_check3 Matrix Effect Check start Inaccurate Quantitative Results coelution Check for Analyte/IS Co-elution start->coelution adjust_lc Adjust Chromatography or Use Different Column coelution->adjust_lc Separation Observed purity Verify Isotopic and Chemical Purity coelution->purity Co-elution OK exchange Investigate H/D Back-Exchange purity->exchange Purity OK matrix_effect Assess Differential Matrix Effects exchange->matrix_effect No Exchange improve_cleanup Improve Sample Clean-up matrix_effect->improve_cleanup Differential Effects Observed

A logical workflow for troubleshooting inaccurate quantitative results.

References

Technical Support Center: (S)-Pantoprazole-d6 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Pantoprazole-d6. It focuses on ensuring the stability of this compound in biological matrices during sample processing to maintain data integrity and accuracy in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in biological samples?

A1: The stability of this compound, similar to its non-deuterated counterpart, is primarily influenced by pH, temperature, and light exposure. Pantoprazole is an acid-labile compound, meaning it degrades rapidly in acidic conditions.[1][2] It is more stable in neutral to alkaline environments.[3][4] Storage temperature is also critical, with lower temperatures generally preserving its stability. Exposure to light can also lead to degradation.[5][6]

Q2: What are the recommended storage conditions for plasma, blood, and urine samples containing this compound?

A2: To ensure stability, biological samples should be processed and frozen as quickly as possible. For long-term storage, temperatures of -20°C or lower are recommended.[7] Samples should be protected from light. For whole blood, it is advisable to separate plasma or serum promptly to minimize enzymatic degradation.

Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?

A3: Studies have shown that pantoprazole and its deuterated internal standard are stable for at least three freeze-thaw cycles when stored at -20°C.[7][8][9] However, it is best practice to minimize the number of freeze-thaw cycles to prevent any potential degradation.

Q4: What are the major degradation products of pantoprazole?

A4: Under acidic and oxidative stress, pantoprazole primarily degrades into pantoprazole sulfone and pantoprazole sulfide.[3][6] These degradation products can potentially interfere with the quantification of the parent drug if the analytical method is not specific.

Troubleshooting Guide

This guide addresses common issues encountered during the processing of biological samples containing this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Sample pH is too low, causing acid-catalyzed degradation.Ensure the pH of the biological matrix is neutral or slightly alkaline (pH > 7) during sample collection and processing.[1][3] Consider adding a buffer or stabilizer to the collection tubes if necessary.
High temperature during sample handling and storage.Keep samples on ice or at refrigerated temperatures (2-8°C) during processing and store them at -20°C or -80°C for long-term storage.[10][11]
Exposure to light.Protect samples from light by using amber-colored tubes or by wrapping tubes in aluminum foil.[10][12]
Inconsistent results between replicates Incomplete thawing or mixing of samples.Ensure samples are completely thawed and thoroughly mixed (e.g., by vortexing) before extraction.
Variable time on the benchtop.Standardize the time that samples are kept at room temperature ("bench-top stability") before processing to ensure consistency.[8][9]
Interfering peaks in the chromatogram Formation of degradation products.Optimize the chromatographic method to separate this compound from its potential degradation products like pantoprazole sulfone and sulfide.[3][6]
Matrix effects from endogenous components.Employ a more efficient sample extraction method, such as solid-phase extraction (SPE), to remove interfering substances from the plasma, blood, or urine.[7]

Quantitative Stability Data

The following tables summarize the stability of pantoprazole under various conditions, which is expected to be comparable for this compound.

Table 1: Freeze-Thaw Stability of Pantoprazole in Human Plasma

Number of Freeze-Thaw CyclesStorage Temperature (°C)AnalyteMean Recovery (%)Reference
3-20Pantoprazole>92.12[7]
3Not SpecifiedPantoprazole & PSD3Stable[8][9]

Table 2: Bench-Top Stability of Pantoprazole in Human Plasma at Room Temperature

Duration (hours)AnalyteMean Recovery (%)Reference
2Pantoprazole99.88[7]
12Pantoprazole91.62[7]
24Pantoprazole89.5[7]
Not SpecifiedPantoprazole & PSD3Stable[8][9]

Table 3: Long-Term Stability of Pantoprazole in Human Plasma

DurationStorage Temperature (°C)AnalyteMean Recovery (%)Reference
1 month-20Pantoprazole>95.5[7]
28 days-20 to -80Pantoprazole>90[10][11]

Experimental Protocols

1. Plasma Sample Preparation using Protein Precipitation

This method is commonly used for the extraction of pantoprazole and its deuterated internal standard from plasma samples.[8][9]

  • Objective: To precipitate plasma proteins and release the analytes into a solvent for analysis.

  • Procedure:

    • Thaw frozen plasma samples at room temperature and vortex for 10 seconds.

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 200 µL of acetonitrile (containing the internal standard, this compound).

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) of Pantoprazole from Plasma

SPE offers a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[7]

  • Objective: To isolate and concentrate pantoprazole from plasma using a solid-phase extraction cartridge.

  • Procedure:

    • Condition an SPE cartridge (e.g., LiChrolut RP-18) with methanol followed by water.

    • Buffer the plasma sample with 0.1 M KH2PO4 (pH 9).[7]

    • Load the buffered plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analyte and internal standard with acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis Blood_Collection Whole Blood Collection Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Thawing Thaw Plasma Plasma_Separation->Thawing Addition_IS Add this compound (IS) Thawing->Addition_IS Extraction Extraction (PPT or SPE) Addition_IS->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing

Caption: Experimental workflow for bioanalysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low Analyte Recovery Acidic_pH Acidic Sample pH Low_Recovery->Acidic_pH High_Temp High Temperature Exposure Low_Recovery->High_Temp Light_Exposure Light Exposure Low_Recovery->Light_Exposure Buffer_Sample Buffer Sample to pH > 7 Acidic_pH->Buffer_Sample Refrigerate Refrigerate/Freeze Samples High_Temp->Refrigerate Protect_Light Use Amber Tubes Light_Exposure->Protect_Light metabolic_pathway cluster_cyp2c19 CYP2C19 Pathway cluster_cyp3a4 CYP3A4 Pathway Pantoprazole This compound Demethylation Demethylation Pantoprazole->Demethylation Oxidation Oxidation Pantoprazole->Oxidation Sulfation Sulfation Demethylation->Sulfation Pantoprazole_Sulfate Pantoprazole Sulfate Sulfation->Pantoprazole_Sulfate Pantoprazole_Sulfone Pantoprazole Sulfone Oxidation->Pantoprazole_Sulfone

References

Calibration curve issues with (S)-Pantoprazole-d6 in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of (S)-Pantoprazole-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for (S)-Pantoprazole is non-linear, especially at higher concentrations. What are the potential causes and how can I fix it?

A1: Non-linearity in calibration curves is a common issue in LC-MS/MS bioanalysis. Several factors can contribute to this observation when analyzing (S)-Pantoprazole with its deuterated internal standard, this compound.

Potential Causes:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response. This is a frequent cause of non-linearity at the upper end of the calibration range.[1][2][3]

  • Ion Source Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity for ionization. At high concentrations, (S)-Pantoprazole and this compound may compete for ionization, leading to a disproportionate response.[1][2][4] This can also be influenced by co-eluting matrix components.[5]

  • Matrix Effects: Endogenous components from the biological matrix (e.g., plasma, urine) can co-elute with your analyte and internal standard, causing ion suppression or enhancement, which can affect linearity.[1][5][6]

  • Dimer or Multimer Formation: At higher concentrations, molecules can sometimes form dimers or other multimers, which are not detected at the target m/z, leading to a loss of signal linearity.[1][2]

  • Isotopic Effects: While generally minimal with deuterium-labeled standards, there can be slight differences in chromatographic retention time and ionization efficiency between the analyte and the internal standard.[1][7]

Troubleshooting Steps:

  • Review MS Detector Response: Check the absolute signal counts for your highest calibration standards. If they exceed the linear range of your detector (e.g., often around 1E+6 cps for some instruments), you are likely experiencing detector saturation.[3]

    • Solution: Reduce the sensitivity of your MS method. You can try decreasing the dwell time, using a less abundant product ion for quantification, or adjusting the collision energy.

  • Optimize Internal Standard Concentration: The concentration of this compound can impact linearity. Experiment with different IS concentrations. Sometimes, a higher IS concentration can improve linearity over a wider range.[8]

  • Dilute High-Concentration Samples: If non-linearity is only observed at the upper limit of quantification (ULOQ), you may need to narrow your calibration range and dilute any samples that fall above this range.[9]

  • Improve Chromatographic Separation: Ensure that (S)-Pantoprazole is well-separated from any interfering matrix components. A longer gradient or a different column chemistry might be necessary to mitigate matrix effects.[5]

  • Enhance Sample Preparation: Improve your sample clean-up procedure to remove more of the interfering matrix components. Switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[5]

  • Use a Different Regression Model: If non-linearity persists after troubleshooting, a quadratic regression (1/x² weighted) might be more appropriate for your data than a linear regression.[10] However, the use of non-linear regression models should be justified and carefully evaluated.[3]

Q2: I'm observing poor precision and accuracy in my low concentration quality control (LQC) samples. What could be the cause?

A2: Inaccurate and imprecise results at the lower limit of quantification (LLOQ) often point to issues with matrix effects, analyte stability, or suboptimal integration.

Potential Causes & Solutions:

  • Matrix Effects: Ion suppression or enhancement can have a more pronounced impact at lower concentrations.

    • Solution: As mentioned in A1, improving sample cleanup and chromatographic separation is key. You should also assess the matrix effect from different lots of biological matrix to ensure your method is rugged.[6]

  • Analyte Stability: Pantoprazole is known to be unstable in acidic conditions.[11][12] If samples are not handled properly, degradation can occur, leading to lower measured concentrations.

    • Solution: Ensure that the pH of your samples is maintained in a neutral or slightly basic range during collection, storage, and processing. Keep samples on ice and minimize the time they spend at room temperature. Perform freeze-thaw and bench-top stability studies to confirm the stability of (S)-Pantoprazole in your matrix.[13]

  • Poor Peak Integration: At the LLOQ, signal-to-noise ratios are lower, which can lead to inconsistent peak integration.

    • Solution: Carefully review the integration parameters in your software. Ensure that the baseline is being drawn correctly and consistently for all LLOQ samples. A signal-to-noise ratio of at least 5-10 is generally recommended for the LLOQ.

  • Contamination/Carryover: Contamination from a high concentration sample into a subsequent low concentration sample can lead to inaccurately high results.

    • Solution: Optimize your autosampler wash method. Injecting a blank sample after the highest calibrator can help assess carryover.

Q3: The peak area of my internal standard, this compound, is not consistent across my calibration curve and samples. Should I be concerned?

A3: Yes, this is a cause for concern. While the purpose of a stable isotope-labeled internal standard is to normalize for variations, significant and systematic changes in the IS response can indicate underlying issues with the assay.

Potential Causes & Solutions:

  • Ion Suppression/Enhancement: If the IS peak area decreases as the analyte concentration increases, it's a strong indicator of ion suppression, where the analyte and IS are competing for ionization.[4][8] Conversely, an increasing IS signal could indicate enhancement.

    • Solution: This often points back to the need for better chromatography to separate the analyte/IS from co-eluting matrix components or considering dilution of samples with high analyte concentrations.

  • Matrix Effects in Unknown Samples: A significant difference in the IS response between the calibration standards (prepared in a clean matrix) and the unknown samples can indicate that the matrix of the unknown samples is different and causing suppression or enhancement.

    • Solution: Re-evaluate your sample preparation method. If possible, prepare your calibration standards by spiking into a matrix that is representative of your unknown samples.

  • Inconsistent Sample Preparation: Errors in the addition of the internal standard or inconsistent extraction recovery will lead to variable IS peak areas.

    • Solution: Review your pipetting and extraction procedures. Ensure that the IS is added accurately and consistently to all samples and standards.

Data & Protocols

Typical Calibration Curve Parameters for Pantoprazole Bioanalysis

The following table summarizes typical parameters from validated LC-MS/MS methods for the analysis of pantoprazole in human plasma. These values can serve as a benchmark for your own method development.

ParameterTypical ValueReference
Linearity Range 5 - 5,000 ng/mL[14]
10 - 3,000 ng/mL[13]
LLOQ 5 ng/mL[14]
10 ng/mL[13]
Intra-day Precision (%CV) 0.79 - 5.36%[14]
1.13 - 1.54%[13]
Inter-day Precision (%CV) 0.91 - 12.67%[14]
1.76 - 2.86%[13]
Intra-day Accuracy > 92.19%[14]
Inter-day Accuracy > 85.49%[14]
Recovery > 77.58%[14]
Example Experimental Protocol: Protein Precipitation for Plasma Samples

This protocol is a general example for sample preparation using protein precipitation, a common technique in bioanalysis for its simplicity and speed.

  • Sample Thawing: Thaw plasma samples and calibration standards at room temperature, then vortex to ensure homogeneity. Place samples in an ice bath.

  • Aliquoting: Aliquot 100 µL of each plasma sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., at 500 ng/mL in methanol) to each tube, except for the blank matrix sample.

  • Vortexing: Vortex each tube for 30 seconds to mix the internal standard with the plasma.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing & Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Injection: Vortex the reconstituted samples and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Visual Guides

Troubleshooting Workflow for Calibration Curve Non-Linearity

The following diagram outlines a logical workflow for troubleshooting non-linear calibration curves.

G start Non-Linear Calibration Curve Observed check_saturation Check for Detector or Ion Source Saturation (High Signal Counts?) start->check_saturation saturation_yes Reduce MS Sensitivity (e.g., Dilute, Change Ions) check_saturation->saturation_yes Yes check_matrix Investigate Matrix Effects (Poor LLOQ Accuracy/Precision?) check_saturation->check_matrix No end Linearity Achieved saturation_yes->end matrix_yes Improve Sample Cleanup (SPE/LLE) & Chromatographic Separation check_matrix->matrix_yes Yes check_is Review IS Response (Consistent Across Curve?) check_matrix->check_is No matrix_yes->end is_no Optimize IS Concentration & Check for Ion Competition check_is->is_no No consider_regression Consider Quadratic Regression (with Justification) check_is->consider_regression Yes is_no->end consider_regression->end

Caption: A flowchart for diagnosing and resolving calibration curve non-linearity.

General Bioanalytical Workflow using this compound

This diagram illustrates the typical steps involved in a bioanalytical experiment from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_receipt Receive & Log Biological Samples add_is Aliquot Sample & Add this compound sample_receipt->add_is extraction Perform Extraction (e.g., Protein Precipitation) add_is->extraction reconstitute Evaporate & Reconstitute extraction->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integration Peak Integration lcms->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Unknowns calibration->quantification report Report Results quantification->report

Caption: Standard workflow for bioanalysis of (S)-Pantoprazole.

References

Minimizing isotopic exchange of deuterium in (S)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of deuterium in (S)-Pantoprazole-d6. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is the deuterated form of (S)-Pantoprazole, a proton pump inhibitor. The six deuterium atoms are located on the two methoxy groups of the pyridine ring. This specific labeling is intended to increase the metabolic stability of the molecule by leveraging the kinetic isotope effect, potentially reducing the rate of cytochrome P450 (CYP)-mediated O-demethylation[1].

Q2: What are the primary factors that can cause deuterium exchange in this compound?

The primary factors that can lead to the loss of deuterium from the methoxy groups are exposure to acidic or basic conditions, elevated temperatures, and the presence of certain catalysts. Protic solvents, especially water, can serve as a source of protons to exchange with the deuterium atoms under these conditions. Pantoprazole itself is known to be labile in acidic conditions, and the degradation pathways could potentially facilitate isotopic exchange[2].

Q3: How can I minimize deuterium exchange during storage?

To minimize isotopic exchange during storage, this compound should be stored as a solid in a tightly sealed container at low temperatures, preferably at 2-8°C, and protected from light and moisture. When preparing stock solutions, use anhydrous aprotic solvents and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

Q4: What solvents are recommended for preparing solutions of this compound?

Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions. For aqueous buffers required in biological assays, it is advisable to prepare the final dilution immediately before use. If aqueous solutions must be stored, they should be kept at a neutral to slightly alkaline pH and at low temperatures for the shortest possible duration.

Q5: How does pH affect the stability of the deuterium labels?

The methoxy groups on the pyridine ring are generally stable, but the C-D bonds can become susceptible to exchange under strongly acidic or basic conditions. Pantoprazole is an acid-labile drug, and at low pH, the molecule undergoes rearrangement which can increase the lability of the deuterium atoms[2][3]. Conversely, while pantoprazole is more stable at a neutral to alkaline pH, strong basic conditions can also promote deuterium exchange. It is crucial to maintain the pH of aqueous solutions within a range that ensures both the chemical stability of pantoprazole and the integrity of the deuterium labels.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Loss of Isotopic Purity in Stock Solution

Potential Cause Recommended Action
Moisture Contamination Use anhydrous solvents and store the stock solution under an inert atmosphere (e.g., argon or nitrogen). Utilize single-use ampoules or vials to minimize exposure to air.
Inappropriate Solvent Prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO or ACN. Avoid long-term storage in protic solvents (e.g., methanol, ethanol, water).
Improper Storage Temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Degradation of the Molecule Protect solutions from light. Confirm the chemical integrity of the compound using a stability-indicating HPLC method alongside mass spectrometry to assess isotopic purity.

Issue 2: Inconsistent Results in In Vitro or In Vivo Experiments

Potential Cause Recommended Action
Deuterium Exchange in Assay Medium Minimize the incubation time of this compound in aqueous assay buffers. Prepare the final dilutions immediately before the experiment. If pre-incubation is necessary, perform it at a lower temperature.
pH of the Formulation For in vivo studies, formulate the compound in a vehicle that maintains a neutral pH. If an acidic vehicle is required, the administration should be performed immediately after preparation. Consider co-administration with a buffering agent for oral dosing to protect against stomach acid.
Metabolic Switching While deuteration is intended to slow metabolism at the methoxy groups, it can sometimes lead to "metabolic switching," where other parts of the molecule are metabolized more readily[1]. Characterize the metabolite profile of this compound in your experimental system to identify any unexpected metabolites.
Variability in Isotopic Purity of Starting Material Always verify the isotopic purity of a new batch of this compound by mass spectrometry before initiating a series of experiments.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

  • Environment: Work in a fume hood with low humidity or in a glove box under an inert atmosphere (argon or nitrogen).

  • Glassware: Use glassware that has been oven-dried at 150°C for at least 4 hours and cooled in a desiccator.

  • Solvent: Use a new, unopened bottle of anhydrous, high-purity aprotic solvent (e.g., DMSO, ACN).

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of the compound and dissolve it in the appropriate volume of anhydrous solvent to achieve the desired concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into small-volume, amber glass vials with PTFE-lined caps.

    • Purge the headspace of each vial with an inert gas before sealing.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC-MS Method for Isotopic Purity Assessment

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute pantoprazole (e.g., start with 10% B, ramp to 90% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode to observe the isotopic cluster of pantoprazole.

  • Sample Preparation for Stability Testing:

    • Prepare solutions of this compound in the test conditions (e.g., different pH buffers, solvents, temperatures).

    • At specified time points, withdraw an aliquot, quench any reaction if necessary (e.g., by neutralizing the pH), and dilute with the initial mobile phase to a suitable concentration for analysis.

  • Data Analysis:

    • Determine the retention time of this compound.

    • Extract the ion chromatogram for the [M+H]+ ion of pantoprazole (m/z 390.1 for the d6 species).

    • Analyze the mass spectrum of the pantoprazole peak to determine the relative abundance of the different isotopologues (d0 to d6).

    • Calculate the percentage of deuterium retention over time.

Visualizations

experimental_workflow Workflow for Investigating Isotopic Exchange cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome prep_solid Solid this compound prep_solution Prepare Solution in Test Condition (e.g., pH 4, 7, 9 buffer) prep_solid->prep_solution time_zero Time = 0 h prep_solution->time_zero Immediate Analysis time_x Time = X h prep_solution->time_x Incubate at specified temperature analysis LC-MS Analysis time_zero->analysis time_y Time = Y h time_x->time_y time_y->analysis data_analysis Determine Isotopic Distribution (% d0, d1, d2, d3, d4, d5, d6) analysis->data_analysis stable No Significant Change in Isotopic Distribution data_analysis->stable if stable unstable Significant Decrease in d6 and Increase in Lower Isotopologues data_analysis->unstable if unstable

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationship Factors Influencing Deuterium Exchange cluster_chemical Chemical Environment cluster_physical Physical Conditions cluster_mitigation Mitigation Strategies center Isotopic Exchange (D to H) storage Proper Storage (Solid, Cold, Dark, Dry) center->storage mitigated by solvents Use Aprotic Solvents center->solvents mitigated by handling Inert Atmosphere Handling center->handling mitigated by ph_control pH Control (Neutral) center->ph_control mitigated by min_time Minimize Time in Aqueous Media center->min_time mitigated by ph pH (Acidic or Basic) ph->center solvent Protic Solvents (e.g., H2O, MeOH) solvent->center catalysts Catalysts catalysts->center temp Elevated Temperature temp->center light Light Exposure (can promote degradation) light->center time Incubation Time time->center

Caption: Key factors that can induce isotopic exchange and strategies to mitigate it.

References

Technical Support Center: Pantoprazole Analysis with (S)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of pantoprazole using (S)-Pantoprazole-d6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the impact of different formulations on analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard for pantoprazole analysis?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for pantoprazole. It is structurally and chemically very similar to the analyte, pantoprazole. This similarity ensures that it behaves almost identically during sample preparation (extraction, evaporation) and chromatographic separation. The key difference is its mass, which allows for distinct detection by a mass spectrometer. Using a SIL-IS like this compound is considered the gold standard in quantitative LC-MS/MS analysis as it can effectively compensate for variations in sample processing and matrix effects, leading to higher accuracy and precision in quantification.

Q2: What are the common types of formulations for pantoprazole, and how do they differ?

A2: Pantoprazole is commonly available in several formulations to ensure its stability and effective delivery:

  • Enteric-Coated Tablets: This is the most common formulation. Pantoprazole is unstable in the acidic environment of the stomach.[1] The enteric coating protects the drug from degradation in the stomach and allows it to dissolve in the more alkaline environment of the small intestine for absorption.[2][3]

  • Delayed-Release Capsules: Similar to enteric-coated tablets, these capsules contain enteric-coated granules or pellets that protect pantoprazole from stomach acid.

  • Powder for Oral Suspension: This formulation is often used for patients who have difficulty swallowing tablets. The powder is typically mixed with a liquid before administration and may contain buffering agents to neutralize stomach acid.

  • Nanoparticles: These are advanced drug delivery systems designed to improve the solubility, stability, and bioavailability of pantoprazole.[4] They can be formulated with pH-sensitive polymers to control drug release.[4]

  • Effervescent Granules: This formulation is dissolved in water to create a buffered solution that can help protect pantoprazole from stomach acid upon ingestion.

Q3: What are "matrix effects," and how can formulation excipients cause them?

A3: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Formulation excipients (e.g., polymers, binders, disintegrants, surfactants) can leach into the sample extract during preparation and cause matrix effects in LC-MS/MS analysis.[5] For example, polymers from enteric coatings or surfactants used in nanoparticle formulations can co-elute with pantoprazole and this compound, suppressing their ionization and affecting the accuracy of the results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of pantoprazole from different formulations using this compound.

Issue 1: Low Recovery of Pantoprazole and this compound from Enteric-Coated Tablets
  • Symptom: The peak areas for both pantoprazole and the internal standard are significantly lower than expected, even in quality control (QC) samples prepared from crushed tablets.

  • Potential Cause: Incomplete extraction of the analytes from the tablet matrix, particularly from the enteric coating polymers. The polymers may trap the drug, preventing its complete dissolution in the extraction solvent.

  • Troubleshooting Steps:

    • Optimize Sample Pre-treatment:

      • Mechanical Disruption: Ensure the tablets are finely and homogenously crushed to maximize the surface area for extraction.

      • pH Adjustment: Pantoprazole is more soluble in alkaline conditions.[6] Consider an initial extraction step with a basic buffer (e.g., pH 9 phosphate buffer) to dissolve the enteric coating and release the drug before proceeding with organic solvent extraction.[7]

    • Solvent Selection:

      • Experiment with different extraction solvents or solvent mixtures. A combination of a polar organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer may be more effective than a pure organic solvent.

    • Sonication/Vortexing: Increase the sonication or vortexing time during the extraction step to improve the disruption of the tablet matrix and enhance solvent penetration.

Issue 2: High Variability in this compound Response Across Samples from Different Formulations
  • Symptom: The peak area of this compound is inconsistent across samples from different formulations (e.g., tablets vs. oral suspension), leading to poor precision.

  • Potential Cause: Differential matrix effects from the varying excipients in each formulation. For instance, the surfactants and suspending agents in an oral suspension can cause more significant ion suppression than the excipients in a simple tablet.

  • Troubleshooting Steps:

    • Dilution: Dilute the sample extracts to reduce the concentration of interfering matrix components.

    • Optimize Chromatographic Separation:

      • Adjust the gradient elution profile to better separate pantoprazole and this compound from the interfering excipients.

      • Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

    • Advanced Sample Preparation:

      • Solid-Phase Extraction (SPE): Implement an SPE step to clean up the sample. Choose a sorbent that retains pantoprazole while allowing the interfering excipients to be washed away.

      • Liquid-Liquid Extraction (LLE): Optimize the LLE conditions (e.g., pH of the aqueous phase, choice of organic solvent) to selectively extract the analytes and leave the interfering substances behind.

Issue 3: Inconsistent Peak Shapes or Tailing for Pantoprazole and this compound
  • Symptom: Chromatographic peaks for the analyte and internal standard are broad, asymmetric, or show tailing.

  • Potential Cause:

    • Interaction of the analytes with active sites on the analytical column.

    • Co-elution with strongly retained matrix components.

    • Inappropriate pH of the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Adjust the pH of the aqueous component of the mobile phase. Pantoprazole is a weak base, and a slightly acidic mobile phase can improve peak shape.

      • Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to block active sites on the column.

    • Column Maintenance:

      • Use a guard column to protect the analytical column from strongly retained matrix components.

      • Flush the column with a strong solvent after each batch of samples.

    • Sample Diluent: Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Pantoprazole Analysis

ParameterTypical Value
LC Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transition (Pantoprazole) m/z 384.1 → 200.1[8]
MRM Transition (this compound) m/z 390.1 → 206.0

Table 2: Comparison of Sample Preparation Techniques for Different Formulations

Formulation TypeRecommended Sample PreparationKey Considerations
Enteric-Coated Tablets 1. Crush tablet to a fine powder. 2. Dissolve in a basic buffer (pH ~9). 3. Protein precipitation or LLE.Ensure complete dissolution of the enteric coating.
Oral Suspension 1. Vortex to ensure homogeneity. 2. Dilute with buffer. 3. SPE for cleanup.High concentration of sugars and suspending agents may cause significant matrix effects.
Nanoparticles 1. Disrupt nanoparticles to release the drug (e.g., sonication, change in pH). 2. Protein precipitation or SPE.Polymeric and lipidic components can interfere with analysis.
Effervescent Granules 1. Dissolve in water as intended. 2. Dilute the resulting solution. 3. Direct injection or protein precipitation.High salt content from effervescent components may need to be addressed.

Experimental Protocols

Protocol 1: Extraction of Pantoprazole from Enteric-Coated Tablets
  • Accurately weigh and finely crush one enteric-coated pantoprazole tablet.

  • Transfer the powder to a volumetric flask.

  • Add a sufficient volume of 0.1 M phosphate buffer (pH 9.0) to dissolve the powder and sonicate for 15 minutes.

  • Make up to the final volume with the same buffer.

  • Take an aliquot of the solution and add an equal volume of this compound internal standard solution.

  • Perform protein precipitation by adding 3 volumes of cold acetonitrile.

  • Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Formulation Pantoprazole Formulation (e.g., Enteric-Coated Tablet) Crushing Crushing & Homogenization Formulation->Crushing Dissolution Dissolution in Alkaline Buffer Crushing->Dissolution Spiking Spiking with This compound Dissolution->Spiking Extraction Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing

Caption: Experimental workflow for pantoprazole analysis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Analytical Issue Encountered? Low_Recovery Low Recovery Problem->Low_Recovery Low Signal High_Variability High IS Variability Problem->High_Variability Inconsistent IS Bad_Peak_Shape Poor Peak Shape Problem->Bad_Peak_Shape Asymmetric Peaks Optimize_Extraction Optimize Sample Extraction Low_Recovery->Optimize_Extraction Improve_Cleanup Improve Sample Cleanup (SPE/LLE) High_Variability->Improve_Cleanup Adjust_Chroma Adjust Chromatography High_Variability->Adjust_Chroma Bad_Peak_Shape->Adjust_Chroma

Caption: Troubleshooting logic for pantoprazole analysis.

References

Overcoming analytical challenges in pantoprazole enantiomer separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pantoprazole Enantiomer Separation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is pantoprazole and why is its enantiomeric separation important?

A1: Pantoprazole is a proton pump inhibitor (PPI) used to treat conditions related to excessive stomach acid.[1][2] It contains a chiral sulfoxide center, meaning it exists as two non-superimposable mirror images called enantiomers: S-pantoprazole and R-pantoprazole.[2] The enantiomers can have different pharmacokinetic and pharmacodynamic profiles. For instance, the S-enantiomer has shown some therapeutic advantages due to its stereoselective metabolism.[2][3] Therefore, separating and quantifying these enantiomers is crucial for drug development, quality control, and clinical studies.

Q2: What are the primary analytical techniques for separating pantoprazole enantiomers?

A2: The most common techniques are chiral High-Performance Liquid Chromatography (HPLC) and, to a lesser extent, Capillary Electrophoresis (CE).[1][2][4] Chiral HPLC, particularly in reversed-phase mode, is widely used with various chiral stationary phases (CSPs) to achieve separation.[1][5][6][7]

Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for pantoprazole separation?

A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are frequently used and have shown excellent results.[1][2][8][9] Examples include Chiralcel OJ-R, Chiralpak IA, and Lux Cellulose-2.[1][2][5][9] Macrocyclic glycopeptide-based CSPs, like teicoplanin aglycone (Chirobiotic TAG), have also proven effective in reversed-phase mode.[1][6]

Q4: What is a typical mobile phase for separating pantoprazole enantiomers?

A4: A typical mobile phase consists of an organic modifier (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or phosphate buffer).[1][10][11][12] The exact ratio, pH, and buffer concentration are critical parameters that must be optimized for a specific CSP and method.[1][12][13]

Troubleshooting Guide

Q1: I am seeing poor or no resolution between the pantoprazole enantiomers. What should I do?

A1: Poor resolution is a common issue. Here are several factors to investigate:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. If you are not getting separation, the selected column may not be suitable. Polysaccharide-based columns like Chiralcel OJ-R or Lux Cellulose-2 are often good starting points.[5][9][14]

  • Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.[14] The type of organic modifier can also significantly impact selectivity.

  • Mobile Phase pH and Additives: The pH of the mobile phase can affect the ionization state of pantoprazole and its interaction with the CSP. For pantoprazole, which can be unstable in acidic conditions, a pH around 6.9-7.0 is often a good choice.[1] Additives like ammonium acetate or sodium perchlorate can also improve peak shape and resolution.[1][5][7]

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature often increases resolution, although it may also increase retention times and backpressure.[1] A typical range to investigate is 10°C to 40°C.[1]

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions between the enantiomers and the CSP. A common range is 0.5 mL/min to 1.0 mL/min.[1][5][7][11]

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors:

  • Buffer Concentration and pH: Inadequate buffer concentration or an inappropriate pH can lead to poor peak shape. Using a buffer like 20 mM ammonium acetate can result in better peak shapes.[1]

  • Analyte Overload: Injecting too much sample can saturate the column, leading to tailing. Try reducing the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or, if necessary, replace it. Additive memory effects can also be an issue with chiral columns, where small changes to the stationary phase surface impact selectivity.[15]

Q3: The analysis time is too long. How can I reduce it without sacrificing resolution?

A3: To shorten the analysis time:

  • Increase Flow Rate: Carefully increase the flow rate. This will decrease retention times but may also reduce resolution. Monitor the resolution (Rs) to ensure it remains acceptable (typically Rs > 1.5 for baseline separation).

  • Increase Organic Modifier Content: Increasing the percentage of acetonitrile or methanol in the mobile phase will decrease retention times. Again, monitor the impact on resolution.

  • Increase Temperature: Raising the column temperature will decrease viscosity and speed up elution, but it often reduces resolution for chiral separations.[1]

  • Gradient Elution: While less common for chiral separations, a gradient method can be developed to elute strongly retained compounds more quickly.[15]

Quantitative Data Presentation

The following tables summarize chromatographic conditions and performance data from various studies on pantoprazole enantiomer separation.

Table 1: Comparison of Different Chiral Stationary Phases and Conditions

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temp (°C)Resolution (Rs)Analysis Time (min)Reference
Chirobiotic TAG Methanol / 20mM Ammonium Acetate (60:40 v/v)0.6101.91< 10[1][6]
Chiralcel OJ-R Acetonitrile / 50mM Sodium Perchlorate (25:75 v/v)0.5N/ABaselineN/A[5][7]
Chiralpak IE 0.1% Formic Acid in Water / Acetonitrile (30:70 v/v)0.9N/ABaselineN/A[10]
OD-RH (Chiralcel) Water / Acetonitrile (72:28 v/v)0.825Full SeparationN/A[11]
Spherigel C18 (with CMPA)*Acetonitrile / 10mM Phosphate Buffer pH 2.5 + 10mM SBE-β-CD (15:85 v/v)0.920BaselineN/A[12]

*CMPA: Chiral Mobile Phase Additive (Sulfobutylether-beta-cyclodextrin)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Using a Macrocyclic Glycopeptide CSP

This protocol is based on a validated method for achieving baseline separation of pantoprazole enantiomers.[1][6]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

    • Thermostatted column compartment.

  • Chromatographic Conditions:

    • Column: Chirobiotic TAG, 5 µm.

    • Mobile Phase: Methanol and 20 mM aqueous ammonium acetate (60:40 v/v). Ensure the mobile phase is freshly prepared and degassed.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 10°C.

    • Detection: UV at 290 nm.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic pantoprazole sample in the mobile phase to achieve a final concentration of approximately 40 µg/mL.[11]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute (typically under 10 minutes with these conditions).[1]

  • Data Analysis:

    • Identify the two enantiomer peaks. The S-enantiomer typically elutes before the R-enantiomer on this stationary phase.[6]

    • Calculate the resolution (Rs) between the two peaks. A value greater than 1.5 indicates baseline separation.

Visualizations

G start Define Separation Goal csp_select Select Chiral Stationary Phase (CSP) start->csp_select screen_csp Screen Multiple CSPs (e.g., Polysaccharide, Glycopeptide) csp_select->screen_csp mobile_phase Select Initial Mobile Phase (e.g., ACN/Buffer) screen_csp->mobile_phase optimize Optimize Parameters mobile_phase->optimize temp Temperature optimize->temp Adjust flow Flow Rate optimize->flow Adjust ph Mobile Phase pH & Additives optimize->ph Adjust composition Organic/Aqueous Ratio optimize->composition Adjust validate Validate Method (Linearity, Precision, Accuracy) optimize->validate Resolution > 1.5 temp->optimize flow->optimize ph->optimize composition->optimize end Final Method validate->end

Caption: Workflow for Chiral Method Development.

G problem Problem: Poor or No Resolution check_csp Is the CSP appropriate for PPIs? problem->check_csp change_csp Action: Test a different class of CSP (e.g., Polysaccharide-based) check_csp->change_csp No check_mobile Is the mobile phase optimized? check_csp->check_mobile Yes change_csp->check_csp adjust_organic Action: Vary organic modifier % (e.g., ACN 20-40%) check_mobile->adjust_organic No adjust_temp Action: Decrease Temperature (e.g., to 10-15°C) check_mobile->adjust_temp Partially adjust_ph Action: Adjust pH & Additives (e.g., use Ammonium Acetate) check_mobile->adjust_ph If still poor solution Resolution Achieved check_mobile->solution Yes adjust_organic->check_mobile adjust_temp->check_mobile adjust_ph->check_mobile

Caption: Troubleshooting Logic for Poor Resolution.

References

Validation & Comparative

Validation of an LC-MS/MS method for pantoprazole using (S)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison of Chiral and Achiral Methods for the Quantification of Pantoprazole in Human Plasma

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceuticals in biological matrices is paramount. This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of pantoprazole in human plasma. Notably, a comprehensive literature search did not yield a validated method specifically employing (S)-Pantoprazole-d6 as the internal standard. Therefore, for the purpose of this comparative analysis, a chiral method utilizing Pantoprazole-d7, a close structural analog, is contrasted with an achiral method.

This guide adheres to stringent data presentation and experimental protocol standards to offer an objective and comprehensive overview, aiding in the selection and development of robust bioanalytical methods.

Experimental Workflow

The general workflow for the validation of a bioanalytical LC-MS/MS method is a systematic process ensuring the reliability and reproducibility of the analytical data. This process, from the initial sample preparation to the final data analysis, is crucial for regulatory submission and clinical study support.

LC-MS/MS Bioanalytical Method Validation Workflow General Workflow of LC-MS/MS Bioanalytical Method Validation cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection Sample Collection (e.g., Human Plasma) Sample_Spiking Sample Spiking (Analyte and Internal Standard) Sample_Collection->Sample_Spiking Fortification Sample_Preparation Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Sample_Spiking->Sample_Preparation Extraction LC_Separation LC Separation (Chromatography) Sample_Preparation->LC_Separation Injection MS_Detection MS/MS Detection (Mass Spectrometry) LC_Separation->MS_Detection Ionization & Fragmentation Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Signal Recording Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Validation_Assessment Validation Parameter Assessment (Accuracy, Precision, Linearity, etc.) Data_Processing->Validation_Assessment Report_Generation Final Report Generation Validation_Assessment->Report_Generation

Cross-Validation of Pantoprazole Assays: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pantoprazole in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods. This guide provides a comparative analysis of various internal standards used in pantoprazole assays, supported by experimental data from published studies.

This document summarizes key performance data from high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable internal standard for your specific research needs.

Comparative Analysis of Assay Performance

The selection of an internal standard that closely mimics the analyte's chemical properties and behavior during sample preparation and analysis is crucial for achieving accurate and precise results. The following tables summarize the performance of pantoprazole assays using different internal standards, based on data from various validated methods.

HPLC-UV Methods
Internal StandardLinearity Range (µg/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
Tinidazole 0.01 - 50100 - 1133.4 - 102.3 - 9.897 - 101[1]
Not Specified 0.1 - 3099.15 - 101.850.13 - 1.560.30 - 1.60Not Reported
Not Specified 2 - 20Not Reported0.70.6100.3[2]
LC-MS/MS Methods
Internal StandardLinearity Range (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Recovery (%)
Pantoprazole-D3 10.00 - 3000.00Not Reported1.13 - 1.541.76 - 2.86Not Reported[3][4]
Omeprazole 5 - 5,000>92.19 (intra-day), >85.49 (inter-day)0.79 - 5.360.91 - 12.67>77.58[5]
Omeprazole 5 - 6000Within ±7% (relative error)<6.5<6.5>98[6]
Lansoprazole 5.0 - 5000-5.0 (intra-run), 2.0 (inter-run)4.23.2Not Reported[7]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline the key experimental protocols for pantoprazole assays utilizing different internal standards.

HPLC-UV Method with Tinidazole as Internal Standard

This method is suitable for the quantification of pantoprazole in goat plasma.[1]

  • Sample Preparation: To 100 µL of plasma, 10 µL of tinidazole (100 µg/mL) is added as the internal standard. The mixture is then subjected to liquid-liquid extraction with 2 mL of chloroform. The organic layer is separated, evaporated to dryness, and the residue is reconstituted for analysis.[1]

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm)[1]

    • Mobile Phase: A mixture of 0.1 M sodium phosphate dibasic (pH 7.5) and acetonitrile (64:36, v/v)[1]

    • Flow Rate: Not specified.

    • Detection: UV at 290 nm[1]

LC-MS/MS Method with Pantoprazole-D3 as Internal Standard

This method offers high sensitivity and specificity for the quantification of pantoprazole in human plasma.[3][4]

  • Sample Preparation: Protein precipitation is employed for the extraction of pantoprazole and its deuterated internal standard, pantoprazole-D3, from the plasma matrix.[3][4]

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm)[3]

    • Mobile Phase: An isocratic mixture of 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v)[3]

    • Flow Rate: 0.6 mL/min[3]

  • Mass Spectrometry Conditions:

    • Ionization: Multiple reaction monitoring (MRM) in positive mode[3][4]

    • Transitions: Pantoprazole (m/z 384.2 → 200.1) and Pantoprazole-D3 (m/z 387.1 → 203.1)[3][4]

LC-MS/MS Method with Omeprazole as Internal Standard

This method is a robust alternative for pharmacokinetic and bioequivalence studies of pantoprazole in human plasma.[5]

  • Sample Preparation: A simple protein precipitation method with methanol is used to extract pantoprazole and the internal standard, omeprazole.[5]

  • Chromatographic Conditions:

    • Column: Not specified.

    • Mobile Phase: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion electrospray ionization in multiple reaction monitoring mode[5]

    • Transitions: Pantoprazole (m/z 384.1 → 200.0) and Omeprazole (m/z 346.1 → 198.0)[5]

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for the described methods.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample add_is Add Tinidazole (IS) plasma->add_is extraction Liquid-Liquid Extraction (Chloroform) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc uv UV Detection (290 nm) hplc->uv data Data Acquisition and Analysis uv->data

HPLC-UV Experimental Workflow

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add IS (Pantoprazole-D3 or Omeprazole) plasma->add_is precipitation Protein Precipitation add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc LC Separation supernatant->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Acquisition and Analysis ms->data

LC-MS/MS Experimental Workflow

Mechanism of Action: A Note on Pantoprazole

Pantoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] This action inhibits the final step in gastric acid production. The accurate measurement of pantoprazole is crucial for understanding its pharmacodynamics and ensuring therapeutic efficacy.

Pantoprazole_MOA ParietalCell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) ParietalCell->ProtonPump AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Pantoprazole Pantoprazole Inhibition Inhibition Pantoprazole->Inhibition Inhibition->ProtonPump

Pantoprazole's Mechanism of Action

References

Inter-laboratory comparison of pantoprazole quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Pantoprazole Quantification Methods

This guide provides a comparative overview of various bioanalytical methods for the quantification of pantoprazole in biological matrices, primarily plasma. The performance and key experimental parameters of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods are summarized to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques.

Performance Comparison of Bioanalytical Methods

The choice of analytical method for pantoprazole quantification is often dictated by the required sensitivity, selectivity, and the nature of the study. LC-MS/MS methods generally offer higher sensitivity and specificity compared to HPLC-UV methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a highly sensitive and selective technique, making it suitable for pharmacokinetic and bioequivalence studies where low concentrations of the drug need to be accurately measured.[1][2] The data presented below is collated from several validated methods.

Parameter Method 1 Method 2 Method 3 Method 4
Matrix Human PlasmaHuman PlasmaHuman PlasmaK2EDTA Human Plasma
Linearity Range (ng/mL) 5 - 5,000[1][3]5 - 5,000[4]10 - 3,000[5]4.937 - 5055.307[6]
LLOQ (ng/mL) 5[1][3]5[4]10[5]4.937[6]
Intra-day Precision (%RSD) 0.79 - 5.36[1][3]4.2[4]1.13 - 1.54[5]Not Specified
Inter-day Precision (%RSD) 0.91 - 12.67[1][3]3.2[4]1.76 - 2.86[5]Not Specified
Intra-day Accuracy (%) > 92.19[1][3]-5.0[4]Not SpecifiedNot Specified
Inter-day Accuracy (%) > 85.49[1][3]2.0[4]Not SpecifiedNot Specified
Recovery (%) > 77.58[1][3]Not SpecifiedNot Specified79.35 - 81.52[6]
Internal Standard Omeprazole[3]Lansoprazole[4]Pantoprazole D3[5]Lansoprazole[6]
Source Li Y, et al. (2011)[1]S. Soumelas, et al.Challa BR, et al. (2010)[5]N/A[6]
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Methods

HPLC-UV methods are robust and widely accessible, suitable for routine analysis in pharmaceutical formulations and can be applied to pharmacokinetic studies, although they may have higher limits of quantification than LC-MS/MS.[7]

Parameter Method 1 Method 2 Method 3
Matrix Goat PlasmaHuman PlasmaHuman Plasma
Linearity Range (µg/mL) 0.01 - 50[7]0.025 - 5[8]0.1 - 30
LLOQ (ng/mL) 10[7]25[8]5.60
Intra-assay Precision (%) 3.4 - 10[7]< 14.4 (Within-day)[8]0.13 - 1.56 (Intra-day)
Inter-assay Precision (%) 2.6 - 9.7[7]< 15.8 (Between-day)[8]0.30 - 1.60 (Inter-day)
Accuracy (%) 100 - 113[7]< 15.8 (Between-day)[8]99.15 - 101.85
Recovery (%) > 95[7]85 ± 5[8]Not Specified
Internal Standard Tinidazole[7]Omeprazole[8]Not Specified
Source Cox S, et al. (2022)[7]N/A[8]Prasanna Reddy B, et al. (2009)

Experimental Workflows and Methodologies

The general workflow for bioanalytical quantification of pantoprazole involves sample collection, preparation, chromatographic separation, and detection.

G cluster_workflow General Bioanalytical Workflow for Pantoprazole node_style node_style SampleCollection 1. Biological Sample Collection (e.g., Plasma) SamplePrep 2. Sample Preparation (Extraction) SampleCollection->SamplePrep Add Internal Standard Chromatography 3. Chromatographic Separation (HPLC) SamplePrep->Chromatography Inject Extract Detection 4. Detection (UV or MS/MS) Chromatography->Detection Eluent Flow DataAnalysis 5. Data Analysis (Quantification) Detection->DataAnalysis Signal Acquisition

Caption: General workflow for pantoprazole quantification.

The key difference between methods lies in the sample preparation and detection stages.

G cluster_prep Sample Preparation Methods cluster_analysis Analytical Techniques Sample Plasma Sample LLE Liquid-Liquid Extraction (e.g., Diethyl-ether) Sample->LLE PPT Protein Precipitation (e.g., Methanol) Sample->PPT SPE Solid-Phase Extraction Sample->SPE HPLC HPLC-UV LLE->HPLC LCMS LC-MS/MS LLE->LCMS PPT->LCMS SPE->HPLC

Caption: Comparison of sample preparation and analysis paths.

Detailed Experimental Protocols

Below are representative protocols for LC-MS/MS and HPLC-UV methods based on published literature.

Protocol 1: LC-MS/MS Method for Human Plasma

This protocol is based on the method developed for pharmacokinetic and bioequivalence studies.[1][3]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add the internal standard (e.g., omeprazole).

    • Precipitate plasma proteins by adding 200 µL of methanol.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant and inject a 10 µL aliquot into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase (RP) C18 column.

    • Mobile Phase: A mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.6 - 1.0 mL/min.[5]

    • Elution: Isocratic or gradient elution.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: For pantoprazole, monitor the transition m/z 384.1 → 200.0. For an internal standard like omeprazole, the transition is m/z 346.1 → 198.0.[1][3]

Protocol 2: HPLC-UV Method for Plasma

This protocol is a representative method for quantifying pantoprazole using HPLC with UV detection.[7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 0.1 mL plasma sample, add the internal standard (e.g., tinidazole).

    • Add an extraction solvent such as chloroform.[7] Alternative methods use methyl tert-butyl ether/diethyl ether.[8]

    • Vortex to mix and then centrifuge to separate the organic and aqueous layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject a defined volume into the HPLC system.

  • Chromatographic Conditions:

    • Column: Symmetry C18 column (e.g., 4.6 × 150 mm, 5 µm).[7]

    • Mobile Phase: An isocratic mixture of a buffer (e.g., 0.1 M sodium phosphate dibasic, pH 7.5) and acetonitrile (e.g., 64:36, v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Temperature: Ambient (e.g., 22 °C).[7]

  • UV Detection:

    • Wavelength: Set the UV detector to 290 nm for absorbance measurement.[7]

    • Quantification: Determine the concentration based on the peak area ratio of pantoprazole to the internal standard against a calibration curve.

References

A Comparative Guide to the Quantification of Pantoprazole Using (S)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and precision of pantoprazole quantification methods, with a focus on the use of the deuterated internal standard, (S)-Pantoprazole-d6. The data presented is compiled from various validated bioanalytical methods, offering an objective overview for researchers and professionals in drug development.

Precision and Accuracy: A Comparative Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This approach is widely recognized for its ability to compensate for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of quantification.

Below is a summary of performance data from studies utilizing a deuterated internal standard for pantoprazole quantification compared to methods employing other internal standards or analytical techniques.

Method Internal Standard Linearity Range (ng/mL) Intra-day Precision (% CV) Inter-day Precision (% CV) Accuracy (% Bias or % Recovery) Lower Limit of Quantification (LLOQ) (ng/mL)
LC-MS/MS Pantoprazole-d310.00 - 3000.001.13 - 1.541.76 - 2.86Not explicitly stated, but precision suggests high accuracy10.00
LC-MS/MS Not Specified5 - 5,0000.79 - 5.360.91 - 12.67>85.49%5
LC-MS/MS Lansoprazole0.01 - 4 µg/mL≤ 4.03≤ 4.0395.92% - 100.24%10
HPLC-UV Tinidazole0.01 - 50 µg/mL3.4 - 102.3 - 9.8100% - 113%10
HPTLC Not Applicable50 - 800 ng/spot1.28 - 2.402.40 - 3.6298.16% - 100.5%25.60 ng/spot

As evidenced by the data, methods employing a deuterated internal standard with LC-MS/MS demonstrate excellent precision, with coefficient of variation (% CV) values often below 3%.[1] This high level of precision is critical for pharmacokinetic and bioequivalence studies where subtle differences in drug concentration can have significant implications. While other methods, such as HPLC-UV, can provide acceptable accuracy and precision, they may not reach the same level of sensitivity and specificity as LC-MS/MS with a deuterated internal standard.[2]

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for pantoprazole quantification and a simplified representation of its mechanism of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (e.g., C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (MRM Mode) hplc->ms quant Quantification ms->quant calibration Calibration Curve quant->calibration concentration Calculate Pantoprazole Concentration calibration->concentration

Caption: Experimental workflow for pantoprazole quantification.

ppi_pathway pantoprazole Pantoprazole parietal_cell Gastric Parietal Cell pantoprazole->parietal_cell inhibition Inhibition pantoprazole->inhibition proton_pump H+/K+ ATPase (Proton Pump) parietal_cell->proton_pump h_ion H+ proton_pump->h_ion k_ion K+ proton_pump->k_ion gastric_acid Gastric Acid Secretion proton_pump->gastric_acid inhibition->proton_pump

Caption: Pantoprazole's mechanism of action.

Detailed Experimental Protocols

The robustness of a bioanalytical method is fundamentally linked to its experimental protocol. Below are representative methodologies for the quantification of pantoprazole in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation

A common and efficient method for sample preparation is protein precipitation.

  • To a 100 µL aliquot of human plasma, add the deuterated internal standard, this compound.

  • Add a protein precipitating agent, such as acetonitrile or methanol, and vortex thoroughly.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1][3]

Liquid Chromatography

Chromatographic separation is typically achieved using a reverse-phase C18 column.

  • Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm.[1]

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate (pH 7.10) and acetonitrile in a 30:70 (v/v) ratio.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 5 µL.

Mass Spectrometry

Detection and quantification are performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization.

  • MRM Transitions:

    • Pantoprazole: m/z 384.2 → 200.1.[1]

    • Pantoprazole-d3 (as a surrogate for this compound): m/z 387.1 → 203.1.[1]

Conclusion

The quantification of pantoprazole using a deuterated internal standard, such as this compound, coupled with LC-MS/MS offers superior precision, accuracy, and sensitivity compared to other analytical methods. The detailed protocols and comparative data presented in this guide underscore the suitability of this approach for demanding applications in clinical and pharmaceutical research, ensuring reliable and reproducible results.

References

A Comparative Guide to the Bioanalytical Quantification of Pantoprazole: Highlighting the Advantages of a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like pantoprazole is paramount. This guide provides a comparative analysis of various analytical methods for pantoprazole determination, with a special focus on the linearity and detection range when employing a deuterated internal standard. The use of a deuterated standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented as a robust and sensitive method for bioanalytical applications.

Performance Comparison: Linearity and Range of Detection

The choice of analytical methodology significantly impacts the performance characteristics of a pantoprazole assay. Below is a summary of quantitative data from various validated methods, illustrating the linearity and range of detection achieved.

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Limit of Detection (LOD)
LC-MS/MS Pantoprazole D3 10.00–3000.00 ng/mL ≥ 0.9997 10.00 ng/mL Not Reported
LC-MS/MSOmeprazole5–5000 ng/mLNot explicitly stated, but good linearity reported~5 ng/mLNot Reported
LC-MS/MSLansoprazole5.0–5,000 ng/mLLinear5.0 ng/mLNot Reported
HPLC-UVTinidazole0.01-40 µg/mLNot Reported0.01 µg/mL (10 ng/mL)Not Reported
HPLC-UVLansoprazole3.06–1243.0 μg mL−1Not ReportedNot Reported0.78 μg mL−1
RP-HPLCBeclomethasone dipropionate3-15 μg/mlNot ReportedNot ReportedNot Reported
RP-HPLCNone160-480 µg/mlNot ReportedNot ReportedNot Reported
UV SpectrophotometryNone10–50 µg/ml0.99872.95 µg/ml0.973 µg/ml
UV SpectrophotometryNone5-35 µgmL-1Not Reported1.954 µgmL-10.989 µgmL-1

As the data indicates, the LC-MS/MS method utilizing a deuterated internal standard (Pantoprazole D3) demonstrates excellent linearity over a wide concentration range with a high correlation coefficient, ensuring accurate quantification.[1] Its LLOQ is comparable to other sensitive LC-MS/MS methods and significantly lower than HPLC-UV and UV spectrophotometric methods. The use of a stable isotope-labeled internal standard like Pantoprazole D3 is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise results.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the highly sensitive LC-MS/MS method using a deuterated standard and a comparative HPLC-UV method.

Method 1: LC-MS/MS with Deuterated Internal Standard

This method is ideal for the quantification of pantoprazole in human plasma, offering high sensitivity and specificity.[1]

  • Sample Preparation: A protein precipitation method is employed for the extraction of pantoprazole and its deuterated internal standard (Pantoprazole D3) from the plasma matrix.[1]

  • Chromatographic Separation:

    • Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm, 80 Å.[1]

    • Mobile Phase: An isocratic mobile phase composed of 10 mM ammonium acetate (pH 7.10) and acetonitrile in a 30:70 (v/v) ratio.[1]

    • Flow Rate: 0.6 mL/min.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • Transitions:

      • Pantoprazole: m/z 384.2 → 200.1.[1]

      • Pantoprazole D3 (IS): m/z 387.1 → 203.1.[1]

Method 2: HPLC-UV with Non-Deuterated Internal Standard

This method provides an alternative for the quantification of pantoprazole and its sulfone metabolite in plasma, suitable for pharmacokinetic studies.[2]

  • Sample Preparation: Chloroform is used for drug extraction.[2]

  • Chromatographic Separation:

    • Column: Waters Symmetry C18 (4.6 × 150 mm, 5 μm).[2]

    • Mobile Phase: A combination of sodium phosphate dibasic (0.1 M, pH 7.5) and acetonitrile in a 64:36 (v/v) ratio.[2]

    • Flow Rate: 1.0 mL/min.[2]

  • UV Detection:

    • Wavelength: 290 nm.[2]

Experimental Workflow Visualization

To further elucidate the analytical process, the following diagram illustrates the key steps in the LC-MS/MS quantification of pantoprazole using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma_sample Plasma Sample Collection add_is Addition of Pantoprazole-d3 (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection Injection into HPLC System supernatant_transfer->hplc_injection Analysis chromatographic_separation Chromatographic Separation on C18 Column hplc_injection->chromatographic_separation mass_spectrometry Mass Spectrometric Detection (MRM) chromatographic_separation->mass_spectrometry peak_integration Peak Area Integration mass_spectrometry->peak_integration Data Acquisition calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Figure 1. Workflow for Pantoprazole Quantification.

References

A Comparative Guide to the Robustness of Analytical Methods for Pantoprazole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the robustness of an analytical method is paramount, ensuring that routine use and minor variations in method parameters do not adversely affect the precision and accuracy of the results. This guide provides a comparative analysis of different analytical methods for the quantification of pantoprazole, a widely used proton pump inhibitor. A special focus is placed on a highly robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, analogous to (S)-Pantoprazole-d6, and its performance is contrasted with other common analytical techniques.

The Gold Standard: LC-MS/MS with a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is a hallmark of a robust bioanalytical method. This approach is exemplified by an LC-MS/MS method developed for the quantification of pantoprazole in human plasma, which employs Pantoprazole-d3 as the internal standard (IS).[1] The near-identical chemical and physical properties of the deuterated IS to the analyte ensure that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, are effectively compensated for.

Alternative Analytical Approaches

For comparison, this guide also considers other validated methods for pantoprazole quantification, including:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective technique, often used for the analysis of pharmaceutical formulations.[2][3][4][5][6][7][8]

  • LC-MS/MS with a Non-Isotopically Labeled Internal Standard: This method offers high sensitivity and selectivity but may be more susceptible to variations if the internal standard does not perfectly mimic the analyte's behavior.[9]

Comparative Performance Data

The robustness and overall performance of an analytical method are best assessed through its validation parameters. The following tables summarize the key performance data from different published methods for pantoprazole analysis.

Table 1: Performance Characteristics of an LC-MS/MS Method with a Deuterated Internal Standard [1]

ParameterPerformance Data
Linearity Range10.00–3000.00 ng/mL
Correlation Coefficient (r)≥ 0.9997
Intra-day Precision (% RSD)1.13–1.54
Inter-day Precision (% RSD)1.76–2.86
StabilityStable throughout freeze/thaw cycles, benchtop, and postoperative stability studies.

Table 2: Comparative Performance of Alternative Analytical Methods

MethodLinearity Range (µg/mL)Precision (% RSD)Accuracy/Recovery (%)
HPLC-UV [2]0.01 - Not SpecifiedIntra-assay: 3.4 - 10, Inter-assay: 2.6 - 9.7100 - 113
HPLC-UV [8]3.06 - 1243.0Intra- and Inter-day: < 2.0799.07 - 103.95
UV Spectrophotometry [10]10 - 50Intraday: 1.7, Interday: 1.699 - 101
LC-MS/MS with Non-Deuterated IS [9]5.0 - 5000 (ng/mL)Intra-run: 4.2, Inter-run: 3.2Intra-run: -5.0, Inter-run: 2.0

Experimental Protocols

Detailed Methodology: LC-MS/MS with Deuterated Internal Standard[1]
  • Sample Preparation: A precipitation method is employed for the extraction of pantoprazole and its deuterated internal standard from the biological matrix.

  • Chromatography:

    • Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm, 80 Å.

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 7.10) and acetonitrile (30:70, v/v).

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry:

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Transitions:

      • Pantoprazole: m/z 384.2 → 200.1

      • Pantoprazole-d3 (IS): m/z 387.1 → 203.1

General Methodology: HPLC-UV[2]
  • Sample Preparation: Liquid-liquid extraction using chloroform.

  • Chromatography:

    • Column: Symmetry C18.

    • Mobile Phase: A combination of sodium phosphate dibasic (0.1 M, pH 7.5) and acetonitrile (64:36, v/v).

  • Detection: UV absorbance measured at 290 nm.

Visualizing the Process and Mechanism

To further elucidate the analytical workflow and the biological context of pantoprazole, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

LC-MS/MS analytical workflow for pantoprazole.

Pantoprazole_Mechanism cluster_Activation Drug Activation cluster_Inhibition Proton Pump Inhibition cluster_Effect Physiological Effect Parietal_Cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Pantoprazole_inactive Pantoprazole (Inactive Prodrug) Acidic_Canaliculus Acidic Environment of Canaliculus Pantoprazole_inactive->Acidic_Canaliculus Accumulation Pantoprazole_active Active Sulfenamide Form Acidic_Canaliculus->Pantoprazole_active Conversion Covalent_Bond Forms Disulfide Bonds with Cysteine Residues Pantoprazole_active->Covalent_Bond Proton_Pump->Covalent_Bond H_ions H+ Ions Proton_Pump->H_ions Pumps H+ into lumen Inhibited_Pump Inhibited Proton Pump Covalent_Bond->Inhibited_Pump Acid_Secretion_Blocked Gastric Acid Secretion Blocked Inhibited_Pump->Acid_Secretion_Blocked Results in Stomach_Lumen Stomach Lumen

Mechanism of action of pantoprazole.

Discussion on Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The LC-MS/MS method with a deuterated internal standard demonstrates superior robustness. The co-elution and identical ionization behavior of the analyte and the internal standard mean that minor fluctuations in mobile phase composition, flow rate, or column temperature have a minimal impact on the final analyte-to-internal standard ratio, thus preserving the accuracy and precision of the measurement.

In contrast, HPLC-UV methods, while reliable for many applications, can be more sensitive to variations. Changes in mobile phase composition can shift retention times, potentially leading to co-elution with interfering peaks. Furthermore, without an ideal internal standard, variations in injection volume or detector response can introduce greater variability.

The LC-MS/MS method using a non-isotopically labeled internal standard, such as lansoprazole, offers a good compromise.[9] However, differences in chromatographic behavior and ionization efficiency between pantoprazole and lansoprazole could lead to variability if experimental conditions are not strictly controlled.

Conclusion

For the bioanalysis of pantoprazole, the LC-MS/MS method utilizing a deuterated internal standard, such as this compound, stands out as the most robust and reliable approach. Its ability to compensate for analytical variability ensures high-quality data, which is critical in both research and clinical settings. While other methods like HPLC-UV are valuable, particularly for formulated product analysis, they may require more stringent control over experimental parameters to achieve a comparable level of robustness. The choice of analytical method should, therefore, be guided by the specific requirements of the study, with a clear understanding of the trade-offs between robustness, sensitivity, and accessibility.

References

A Comparative Guide to (S)-Pantoprazole-d6 and Racemic Pantoprazole-d6 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of chiral drugs like pantoprazole, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, and for chiral compounds, the question arises whether to use a single enantiomer SIL IS, such as (S)-Pantoprazole-d6, or a racemic SIL IS, like racemic pantoprazole-d6. This guide provides an objective comparison of these two types of internal standards, supported by experimental data from published bioanalytical methods.

The Critical Role of the Internal Standard in Chiral Bioanalysis

Pantoprazole, a proton pump inhibitor, is a chiral molecule with two enantiomers, (S)-pantoprazole (the more active enantiomer) and (R)-pantoprazole. When quantifying a specific enantiomer, the ideal internal standard should mimic its behavior throughout the analytical process, including extraction, chromatography, and detection. A mismatch in the physicochemical properties between the analyte and the IS can lead to variability and inaccurate quantification.

While a dedicated study directly comparing the performance of this compound and racemic pantoprazole-d6 as internal standards for the bioanalysis of pantoprazole enantiomers is not publicly available, we can draw valuable insights from existing validated methods that have employed either a chiral or a racemic deuterated internal standard.

Performance Data Comparison

The following tables summarize the performance characteristics of bioanalytical methods using either enantiomerically pure or racemic deuterated internal standards for the quantification of pantoprazole enantiomers.

Table 1: Bioanalytical Method Performance with Enantiomerically Pure Deuterated Internal Standard ((+)-d3-Pantoprazole and (-)-d3-Pantoprazole)

Parameter(+)-Pantoprazole(-)-Pantoprazole
Linearity Range (ng/mL) 20.0 - 10,00020.0 - 10,000
Lower Limit of Quantification (LLOQ) (ng/mL) 20.020.0
Intra-day Precision (%RSD) 3.2 - 10.33.7 - 10.0
Inter-day Precision (%RSD) Not ReportedNot Reported
Accuracy (%RE) -1.4 to -0.2-1.6 to 0.8
Matrix Dog PlasmaDog Plasma
Internal Standard (+)-d3-Pantoprazole & (-)-d3-Pantoprazole(+)-d3-Pantoprazole & (-)-d3-Pantoprazole
Reference Chen et al., 2012[1]Chen et al., 2012[1]

Table 2: Bioanalytical Method Performance with Racemic Deuterated Internal Standard (Pantoprazole-d7)

ParameterR-PantoprazoleS-Pantoprazole
Linearity Range (ng/mL) 20.0 - 500020.0 - 5000
Lower Limit of Quantification (LLOQ) (ng/mL) 20.020.0
Intra-day Precision (%RSD) < 15% (at LLOQ)< 15% (at LLOO)
Inter-day Precision (%RSD) < 15% (at LLOQ)< 15% (at LLOQ)
Accuracy (%RE) Within ±15%Within ±15%
Extraction Recovery (%) 91.7 - 96.492.5 - 96.5
IS-Normalized Matrix Factor 0.98 - 1.070.98 - 1.07
Matrix Human PlasmaHuman Plasma
Internal Standard Pantoprazole-d7 (likely racemic)Pantoprazole-d7 (likely racemic)
Reference Li et al., 2016[2]Li et al., 2016[2]

Discussion of Performance

From the presented data, both approaches—using enantiomerically pure and racemic deuterated internal standards—can yield validated bioanalytical methods that meet regulatory requirements for accuracy and precision.

  • Enantiomerically Pure Internal Standard: The use of (+)-d3-pantoprazole and (-)-d3-pantoprazole provides a dedicated internal standard for each enantiomer. This is theoretically the most accurate approach as the internal standard will have identical chromatographic and physicochemical properties to its corresponding analyte, ensuring the best possible compensation for any variations during sample processing and analysis. The data from Chen et al. (2012) demonstrates excellent accuracy and precision using this strategy[1].

  • Racemic Internal Standard: The study by Li et al. (2016) utilized pantoprazole-d7 (likely as a racemic mixture) for the simultaneous quantification of R- and S-pantoprazole[2]. The method was successfully validated, indicating that a racemic internal standard can be a viable and more cost-effective option. However, a potential pitfall of using a racemic IS for chiral analysis is the possibility of different matrix effects on the two enantiomers of the internal standard, which could lead to inaccuracies if one enantiomer of the IS is used to quantify both enantiomers of the analyte. The authors addressed this by demonstrating that the IS-normalized matrix factor was consistent for both enantiomers, suggesting that in their method, this was not a significant issue[2].

Experimental Protocols

1. Method Using Enantiomerically Pure Deuterated Internal Standards (Adapted from Chen et al., 2012) [1]

  • Sample Preparation: Liquid-liquid extraction.

  • Chromatographic Separation:

    • Column: Ovomucoid column.

    • Mobile Phase: Methanol:acetonitrile:10mM ammonium formate (pH 7) (10.4:2.6:87, v/v/v).

    • Flow Rate: Not specified.

    • Temperature: 30°C.

    • Run Time: 10 minutes.

  • Detection:

    • Instrument: Triple-quadrupole mass spectrometer.

    • Ionization: Positive atmospheric pressure chemical ionization (APCI).

    • Mode: Multiple reaction monitoring (MRM).

2. Method Using Racemic Deuterated Internal Standard (Adapted from Li et al., 2016) [2]

  • Sample Preparation: Liquid-liquid extraction using ethyl acetate in a 96-well plate format.

  • Chromatographic Separation:

    • Column: CHIRALCEL OJ-RH.

    • Mobile Phase: A) 10 mM ammonium acetate in methanol:acetonitrile (1:1, v/v) and B) 20 mM ammonium acetate in water.

    • Elution: Isocratic.

    • Flow Rate: 500 µL/min.

    • Run Time: 5.0 minutes (using overlapping injection).

  • Detection:

    • Instrument: Triple-quadrupole mass spectrometer.

    • Ionization: Not specified.

    • Mode: Multiple reaction monitoring (MRM).

    • Transitions: m/z 382.1/230.0 for pantoprazole and m/z 388.4/230.1 for pantoprazole-d7.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for a chiral LC-MS/MS bioanalytical method using an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound or Racemic Pantoprazole-d6) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chiral Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for a chiral bioanalytical method.

Conclusion and Recommendations

Both this compound and racemic pantoprazole-d6 can be effectively used as internal standards in the bioanalysis of pantoprazole enantiomers.

  • This compound (or enantiomerically pure SIL IS): This represents the most theoretically sound approach for the quantification of (S)-pantoprazole. It ensures the closest possible physicochemical match between the analyte and the internal standard, minimizing the risk of analytical variability. This is the recommended choice for methods requiring the highest level of accuracy and for regulatory submissions where scrutiny of the bioanalytical method is high.

  • Racemic Pantoprazole-d6: This can be a practical and cost-effective alternative. However, it is crucial to thoroughly validate the method to ensure that there are no differential matrix effects between the enantiomers of the analyte and the internal standard. The use of a racemic internal standard is a viable option, particularly for high-throughput screening or when the development of an enantiomerically pure SIL IS is not feasible.

Ultimately, the choice between a chiral and a racemic internal standard will depend on the specific requirements of the study, including the desired level of accuracy, budget, and availability of reagents. Rigorous method validation in the target matrix is paramount, regardless of the type of internal standard employed.

References

Bioequivalence of Generic vs. Brand-Name Pantoprazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence between generic and brand-name pantoprazole tablets, presenting key pharmacokinetic data from multiple studies. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the regulatory standards and scientific validation behind generic drug approval.

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly binding to the (H+, K+)-ATPase enzyme system on the surface of gastric parietal cells.[1][2] This mechanism inhibits both basal and stimulated acid production, making pantoprazole a widely prescribed treatment for acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] For a generic drug to be approved, it must demonstrate bioequivalence to its brand-name counterpart, ensuring comparable safety and efficacy.[3][4] This is typically established by comparing pharmacokinetic parameters to ensure that the rate and extent of drug absorption are not significantly different.[5][6]

Comparative Pharmacokinetic Data

Bioequivalence is determined by comparing key pharmacokinetic parameters, primarily the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). Regulatory agencies like the FDA and EMA require that the 90% confidence interval (CI) for the ratio of the geometric means of these parameters for the test (generic) and reference (brand-name) products fall within the acceptance range of 80% to 125%.[5][7][8]

Below are summaries of pharmacokinetic data from various studies comparing generic and brand-name 40 mg pantoprazole tablets.

Table 1: Bioequivalence Study of Pantoprazole Formulations (Test vs. Reference) [7]

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio of Geometric Means (90% CI)
AUC0-∞ (ng·hr/mL) 23907.75 ± 5745.3126369.31 ± 5965.3890.21% (83.69% - 97.24%)
Cmax (ng/mL) 4057.04 ± 914.973708.00 ± 720.75108.68% (100.21% - 117.86%)

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.

Table 2: Bioequivalence Study of Pantoprazole Sodium Enteric-Coated Capsules (Test vs. Reference) [9]

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Relative Bioavailability
AUC0-t (mg·h·L⁻¹) 8.478 ± 4.4938.460 ± 4.293100.0% ± 9.0%
Cmax (mg·L⁻¹) 2.969 ± 0.6162.961 ± 0.493-
tmax (h) 3.083 ± 0.3933.028 ± 0.436-
t1/2 (h) 1.875 ± 0.6361.860 ± 0.785-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.

Table 3: Bioequivalence Study of Pantoprazole Tablets Under Fasting and Fed Conditions (Test vs. Reference) [10]

ConditionPharmacokinetic Parameter90% Confidence Interval of the Ratio
Fasting AUC0-tWithin 80.00% - 125.00%
AUC0-∞Within 80.00% - 125.00%
CmaxWithin 80.00% - 125.00%
Fed AUC0-tWithin 80.00% - 125.00%
AUC0-∞Within 80.00% - 125.00%
CmaxWithin 80.00% - 125.00%

These studies consistently demonstrate that the pharmacokinetic profiles of the tested generic pantoprazole formulations are equivalent to their respective brand-name counterparts, meeting the stringent requirements for bioequivalence.[8][10][11]

Experimental Protocols

The methodologies employed in bioequivalence studies for pantoprazole are standardized to ensure the reliability and comparability of results.

Study Design

The typical design for a pantoprazole bioequivalence study is a randomized, open-label, single-dose, two-period, two-sequence crossover trial.[10][11] This design allows each subject to serve as their own control, minimizing variability. Studies are often conducted under both fasting and fed conditions, as food can affect the absorption of pantoprazole.[8][11][12] A washout period of at least 7 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[10][13]

Study Population

Studies are conducted in healthy adult volunteers, typically ranging in age from 18 to 55 years.[10][13] Subjects undergo a comprehensive health screening to ensure they have no underlying medical conditions that could interfere with the study outcomes.[8]

Drug Administration and Blood Sampling

A single oral dose of the test or reference pantoprazole tablet (commonly 40 mg) is administered to subjects with a standardized volume of water after an overnight fast.[10][14] For studies under fed conditions, the drug is administered after a standardized high-fat, high-calorie breakfast.[10][11]

Serial blood samples are collected at predetermined time points before and after drug administration, typically over a 24 to 36-hour period.[8][11] Plasma is separated from the blood samples and stored frozen until analysis.

Analytical Method

The concentration of pantoprazole in plasma samples is determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[13][15][16] This technique offers high sensitivity and specificity for quantifying drug concentrations.[15][16] The method is validated for linearity, accuracy, precision, and recovery according to international guidelines.[15][17]

Visualizations

Mechanism of Action of Pantoprazole

Pantoprazole acts by inhibiting the final step in gastric acid secretion. The following diagram illustrates the signaling pathway.

Pantoprazole_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen cluster_blood Bloodstream Stimuli Stimuli (Gastrin, Histamine, ACh) Receptors Receptors Stimuli->Receptors bind to Signaling Intracellular Signaling (cAMP, Ca2+) Receptors->Signaling activate H_K_ATPase H+/K+ ATPase (Proton Pump) Signaling->H_K_ATPase stimulate H_ion H+ (Acid) H_K_ATPase->H_ion Secretes K_ion_lumen K+ K_ion_lumen->H_K_ATPase Uptake Pantoprazole_inactive Pantoprazole (Inactive Prodrug) Pantoprazole_active Pantoprazole (Active Sulfenamide) Pantoprazole_inactive->Pantoprazole_active Acidic Activation K_ion_blood K+ Pantoprazole_active->H_K_ATPase Irreversibly Binds & Inhibits

Caption: Mechanism of action of pantoprazole in a gastric parietal cell.

Bioequivalence Study Workflow

The process for conducting a typical bioequivalence study is outlined in the workflow diagram below.

Bioequivalence_Workflow cluster_planning Phase 1: Study Planning cluster_clinical Phase 2: Clinical Conduct cluster_analysis Phase 3: Analysis & Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Randomization Randomization Recruitment->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Administer Crossover Drug Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Bioanalysis->PK_Analysis Stats Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stats Report Final Report & Submission Stats->Report

Caption: Standard workflow for a two-period crossover bioequivalence study.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of (S)-Pantoprazole-d6 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation to its safe and compliant disposal. (S)-Pantoprazole-d6, a deuterated form of the proton pump inhibitor pantoprazole, requires careful handling not only during its application but also at the end of its journey. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Pantoprazole and its derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Furthermore, some formulations of pantoprazole are considered to have carcinogenic potential[3][4]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from dust or splashes.

  • Lab Coat: To protect clothing and skin.

  • Respiratory Protection: A dust mask or respirator should be used if there is a risk of generating dust or aerosols[1][5].

Step-by-Step Disposal Protocol for this compound

The recommended disposal route for this compound in a laboratory setting is through a licensed hazardous waste disposal company. This ensures compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[6].

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid to prevent spills or releases.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with a licensed waste management vendor.

Alternative Disposal for Small Quantities (Non-Laboratory Settings)

For very small quantities, such as residual amounts in empty consumer-level packaging, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide guidance for household drug disposal. The preferred method is to utilize a drug take-back program[7][8][9]. If a take-back program is not accessible, the following steps can be taken:

  • Do Not Flush: Unless specifically instructed, do not flush this compound down the toilet or drain, as this can have adverse effects on the environment[10].

  • Mix with Undesirable Substance: Mix the compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter[7][10]. This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

  • Seal and Dispose: Place the mixture in a sealed plastic bag or other container to prevent leakage and dispose of it in the household trash[7].

  • De-identify Packaging: Before disposing of the original container, remove or scratch out all personal information from the label to protect your privacy[7].

Quantitative Data Summary

While no specific quantitative data for the disposal of this compound was found, the following table summarizes the general hazard classifications for pantoprazole, which should be considered during its handling and disposal.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[2][4][5]
Acute Dermal Toxicity Harmful in contact with skin.[1][2]
Acute Inhalation Toxicity Harmful if inhaled.[1][2]
Carcinogenicity May cause cancer.[3][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal is_lab Is this in a laboratory setting? start->is_lab lab_disposal Follow Laboratory Disposal Protocol: 1. Segregate in labeled hazardous waste container. 2. Store securely. 3. Contact EHS for pickup by licensed vendor. is_lab->lab_disposal Yes non_lab Is a drug take-back program available? is_lab->non_lab No end End: Proper Disposal Complete lab_disposal->end take_back Utilize drug take-back program. non_lab->take_back Yes household_disposal Follow Household Disposal Protocol: 1. Mix with undesirable substance. 2. Seal in a plastic bag. 3. Dispose of in trash. non_lab->household_disposal No take_back->end household_disposal->end

References

Personal protective equipment for handling (S)-Pantoprazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Pantoprazole-d6. The following procedural guidance is based on established safety data for Pantoprazole and its deuterated analogue.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin and serious eye irritation and may lead to drowsiness or dizziness. Furthermore, it is suspected of causing genetic defects and cancer and poses a significant threat to aquatic life.[1] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

Protection Type Specification Standards (or equivalent)
Eye Protection Safety glasses or goggles with side-shields.EN166, ANSI Z87.1[2][3]
Hand Protection Protective, impervious gloves.EN 374
Skin and Body Impervious protective clothing.EN13982, ANSI 103[2][3]
Respiratory Particulate respirator with a half mask and P3 filter (if OEL is exceeded).EN140, EN143, ASTM F2704-10[4]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a laboratory fume hood.[5]

  • Avoid all direct contact with skin and eyes.[6]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][6][7]

  • Prevent the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke in the handling area.[3][4]

Storage:

  • Store in a cool, well-ventilated, and dry place.[3][5]

  • Keep the container tightly sealed.[3]

  • Recommended long-term storage temperature is -20°C.[8]

  • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures:

Exposure Route First-Aid Protocol
Eye Contact Immediately flush with water for at least 15 minutes while holding eyelids open. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area with large amounts of soap and water. Seek medical attention.[4]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[6]

Spill Response:

  • Evacuate non-essential personnel from the affected area.[2][4]

  • Ensure adequate ventilation.

  • Wear full personal protective equipment, including respiratory protection.[3]

  • Contain the spill to prevent further spread.[2][4]

  • For dry spills, collect the material using a method that avoids dust generation, such as a damp cloth or a HEPA-filtered vacuum.[2][4]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[3]

  • Decontaminate the spill area and equipment by scrubbing with a suitable solvent like alcohol.[3]

  • Place all contaminated waste into a labeled, sealed container for disposal.[2][4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[2][4] Do not allow the chemical to enter drains or waterways.[3][6] For unused or expired medication, utilize a licensed professional waste disposal service or a designated drug take-back program.[9][10][11] If a take-back program is not available, the material can be mixed with an undesirable substance like cat litter or coffee grounds, placed in a sealed plastic bag, and disposed of in the trash, ensuring all personal information is removed from the container.[9][11][12]

Physical and Chemical Properties

Property Value
Molecular Formula C₁₆H₉D₆F₂N₃O₄S[8]
Formula Weight 389.4 g/mol [8][13]
Appearance Solid[8]
Solubility Soluble in DMSO[8]
Purity ≥99% deuterated forms (d₁-d₆)[8]

Operational Workflows

The following diagrams illustrate critical decision-making and procedural workflows for handling this compound.

PPESelection Start Handling this compound RiskAssessment Assess Risk of Exposure (e.g., weighing, dissolution, transfer) Start->RiskAssessment LowRisk Low Risk Procedure (e.g., handling sealed container) RiskAssessment->LowRisk HighRisk High Risk Procedure (e.g., weighing powder, potential for aerosolization) RiskAssessment->HighRisk StandardPPE Standard PPE: - Lab Coat - Safety Glasses - Gloves LowRisk->StandardPPE Proceed EnhancedPPE Enhanced PPE: - Standard PPE - Respiratory Protection - Impervious Clothing HighRisk->EnhancedPPE Proceed

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.